Isosorbide-D8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
(3S,3aR,6R,6aR)-2,2,3,3a,5,5,6,6a-octadeuteriofuro[3,2-b]furan-3,6-diol |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChI Key |
KLDXJTOLSGUMSJ-NHQJSRGRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Data Presentation: Isotopic Purity of Isosorbide-D8
An In-Depth Technical Guide to the Isotopic Purity of Isosorbide-D8
For researchers, scientists, and drug development professionals, understanding the precise isotopic composition of deuterated compounds like this compound is critical for the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the isotopic purity of this compound, including illustrative quantitative data, detailed experimental protocols for its determination, and a plausible synthetic pathway.
The isotopic purity of a deuterated compound refers to the percentage of molecules containing the desired number of deuterium (B1214612) atoms. For this compound, the theoretical maximum is eight deuterium atoms. The following table presents illustrative data for a typical batch of this compound, as determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Disclaimer: The following data is illustrative and intended to represent typical values for this compound. Actual values may vary between batches and suppliers.
| Parameter | Method | Specification | Illustrative Batch Data |
| Isotopic Enrichment | HRMS / NMR | ≥ 98% | 99.2% |
| Chemical Purity | HPLC | ≥ 98% | 99.5% |
| Deuterium Incorporation | HRMS | Report | > 99 atom % D |
| Isotopic Distribution | HRMS | D8 | > 99% |
| D7 | < 1% | ||
| D6 | < 0.1% | ||
| D0-D5 | Not Detected |
Experimental Protocols
Accurate determination of the isotopic purity of this compound relies on sophisticated analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.
-
-
Analysis:
-
Infuse the diluted sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in positive or negative ion mode, depending on the ionization efficiency of the analyte. For this compound, positive ion mode is typically used, monitoring for the [M+H]⁺ or [M+Na]⁺ adducts.
-
Set the mass spectrometer to a high resolution (> 60,000) to resolve the isotopic peaks.
-
Collect data over a relevant m/z range that includes the expected masses of all possible deuterated species (D0 to D8).
-
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species (D8).
-
Measure the intensities of the peaks corresponding to the lower deuterated species (D0 to D7).
-
Calculate the relative abundance of each isotopic species.
-
The isotopic purity is expressed as the percentage of the D8 species relative to the sum of all isotopic species.
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to determine the level of deuterium incorporation and to confirm the positions of deuteration.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not have signals overlapping with the analyte signals.
-
Add a known amount of an internal standard with a certified purity for quantitative analysis.
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the residual protons in this compound.
-
Compare the integral of the residual proton signals to the integral of the internal standard.
-
Calculate the percentage of non-deuterated sites to determine the overall level of deuterium incorporation.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms at the different positions in the molecule. This confirms the locations of deuteration.
-
Mandatory Visualizations
Synthesis of this compound
A plausible synthetic route for this compound involves the deuteration of D-glucose followed by acid-catalyzed cyclization.
An In-Depth Technical Guide to the Synthesis and Characterization of Isosorbide-D8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosorbide-D8 (C₆H₂D₈O₄) is the deuterium-labeled analogue of Isosorbide (B1672297), a versatile and biocompatible molecule derived from renewable resources. The incorporation of deuterium (B1214612) atoms makes this compound an invaluable tool in various research and development applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols and data analysis.
Introduction
Isosorbide, a dianhydrohexitol derived from the dehydration of sorbitol, has garnered significant attention due to its favorable toxicological profile, biodegradability, and wide range of applications in the pharmaceutical, polymer, and chemical industries.[1] Isotopically labeled compounds, particularly those substituted with deuterium, are essential for modern analytical techniques. Deuterium labeling offers a non-radioactive method for tracing metabolic pathways, quantifying analytes with high precision using mass spectrometry, and elucidating reaction mechanisms. This compound, with its eight deuterium atoms, serves as a robust internal standard for the accurate quantification of isosorbide and its metabolites in complex biological matrices.
Synthesis of this compound
The synthesis of this compound is predicated on the well-established acid-catalyzed dehydration of its deuterated precursor, D-Sorbitol-d8.[2] This process involves a twofold intramolecular dehydration to form the rigid, bicyclic furan (B31954) structure of isosorbide.
Synthetic Pathway
The synthesis proceeds via an acid-catalyzed intramolecular dehydration of D-Sorbitol-d8. The reaction mechanism involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. A subsequent intramolecular nucleophilic attack by another hydroxyl group leads to the formation of the first furan ring (sorbitan). A second dehydration reaction then forms the second furan ring, yielding the final this compound product.
References
Physical and chemical properties of Isosorbide-D8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosorbide-D8 is the deuterated form of Isosorbide, a versatile and biocompatible molecule derived from renewable resources. The substitution of hydrogen atoms with deuterium (B1214612) isotopes makes this compound a valuable tool in various scientific applications, particularly in pharmacokinetic studies, metabolic research, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and data visualizations to support its use in research and development.
Core Physical and Chemical Properties
This compound shares a similar bicyclic furan (B31954) ring structure with its non-deuterated counterpart, but its increased molecular weight due to the presence of eight deuterium atoms leads to subtle differences in its physical and chemical characteristics.
| Property | Value | Reference |
| Chemical Formula | C₆H₂D₈O₄ | [1][2] |
| Molecular Weight | 154.19 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 62.5 to 63 °C (for non-deuterated Isosorbide) | [3] |
| Boiling Point | 160 °C at 10 mmHg (for non-deuterated Isosorbide) | [3] |
| Solubility | Highly soluble in water (>850 g/L), alcohols, and ketones (for non-deuterated Isosorbide) | [3] |
Synthesis of Isosorbide
Isosorbide is primarily synthesized from D-sorbitol, which is obtained through the hydrogenation of D-glucose. The synthesis of Isosorbide involves a double dehydration of sorbitol, a process that is typically acid-catalyzed.[3][4] An intermediate in this reaction is the monocyclic sorbitan. The overall reaction can be summarized as:
(CHOH)₄(CH₂OH)₂ → C₆H₁₀O₂(OH)₂ + 2 H₂O
A general workflow for the synthesis of Isosorbide is depicted below. The synthesis of this compound would involve the use of deuterated starting materials or deuteration at a specific step in the synthesis, a process for which detailed public protocols are not widely available.
Figure 1: General synthesis pathway of Isosorbide from starch.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, established methods for the synthesis of Isosorbide and the analytical characterization of related compounds can be adapted.
General Synthesis of Isosorbide
A larger-scale laboratory synthesis of Isosorbide can be performed as follows:
-
In a round-bottom flask equipped with a reflux condenser, combine D-sorbitol (0.05 mol), dimethyl carbonate (DMC, 0.44 mol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.70 mmol), and methanol (B129727) (20.00 mL).
-
Heat the mixture at reflux with stirring.
-
Monitor the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
After 48 hours, cool the reaction to room temperature and filter the mixture.
-
Evaporate the DMC under vacuum to obtain the pure product.
Characterization by Spectroscopy
The structural elucidation and purity assessment of Isosorbide and its deuterated analogue are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. For Isosorbide, characteristic shifts are observed for the protons and carbons in its bicyclic system. In the ¹H NMR spectrum of this compound, the proton signals would be absent or significantly reduced at the deuterated positions.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Isosorbide will show characteristic absorption bands for the hydroxyl (-OH) groups and the C-O and C-H bonds within the furan rings.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would be observed at m/z 154.19, confirming the incorporation of eight deuterium atoms.
The general workflow for the analytical characterization of this compound is illustrated below.
Figure 2: Workflow for the analytical characterization of this compound.
Applications in Research and Drug Development
This compound serves as a critical tool for researchers in several key areas:
-
Pharmacokinetic Studies: The use of deuterated compounds allows for the differentiation between the administered drug and its metabolites, enabling more accurate measurements of absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Profiling: this compound can be used to trace the metabolic fate of Isosorbide and its derivatives within a biological system.
-
Internal Standard: Due to its similar chemical behavior to the non-deuterated form and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry, improving the accuracy and precision of measurements.
Conclusion
This compound is a valuable stable isotope-labeled compound with significant applications in pharmaceutical and chemical research. While specific quantitative data for some of its physical properties are not widely published, the information available for Isosorbide provides a strong basis for its handling and use. The established analytical techniques for Isosorbide can be readily applied to its deuterated analogue for structural confirmation and purity assessment. This guide provides a foundational understanding of the key properties and methodologies related to this compound, empowering researchers to effectively utilize this compound in their studies.
References
Navigating the Analytical Landscape of Isosorbide-D8: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Isosorbide-D8 is a critical document that underpins the reliability and accuracy of bioanalytical and pharmacokinetic studies. This guide provides an in-depth look at the core components of a typical this compound CoA, detailing the analytical methodologies and data interpretation necessary for its effective utilization.
Certificate of Analysis: this compound
Below is a representative summary of the data found on a Certificate of Analysis for this compound, presented in a structured format for clarity and ease of comparison.
Physicochemical Properties
| Parameter | Specification |
| Chemical Formula | C₆H₂D₈O₄ |
| Molecular Weight | 154.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol (B129727), Acetonitrile, DMSO |
Analytical Data
| Test | Method | Result |
| Purity (by HPLC) | HPLC-UV | 99.8% |
| Identity | ¹H NMR, Mass Spec | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | 99.5% Deuterium (B1214612) |
| Residual Solvents | GC-MS | <0.1% |
Experimental Protocols
The following sections detail the methodologies employed to obtain the data presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical standards. A reversed-phase HPLC method is typically employed for this compound.
Instrumentation and Conditions:
-
Instrument: HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of methanol and water is often used. For example, a step gradient starting with 5% methanol and increasing to 70% methanol can be effective.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 0.3 mg/mL.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The absence of proton signals at deuterated positions confirms the isotopic labeling.
Instrumentation and Conditions:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard proton experiment.
-
Expected Spectrum: The ¹H NMR spectrum of this compound will show simplified signals compared to unlabeled Isosorbide (B1672297), with the absence of peaks corresponding to the eight deuterated positions. The remaining proton signals would be analyzed for their chemical shift, multiplicity, and integration to confirm the core Isosorbide structure.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity of this compound.
Instrumentation and Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often effective.
-
Method: A sample solution is infused into the mass spectrometer. The instrument is operated in full scan mode to detect the molecular ion.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical value. For this compound, adduct ions may be observed, such as the acetate (B1210297) adduct [M+CH₃COO]⁻.[6] The isotopic distribution is analyzed to calculate the deuterium incorporation.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described.
References
- 1. [Determination of isosorbide dinitrate and its degradation products in pharmaceuticals by gradient RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR determination of isosorbide dinitrate and beta-adrenergic blocking agents in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110658281B - Method for detecting isosorbide dinitrate, 5-isosorbide mononitrate and 2-isosorbide mononitrate in blood plasma - Google Patents [patents.google.com]
Commercial Suppliers and Technical Guide for Isosorbide-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isosorbide-D8, a deuterated analog of Isosorbide (B1672297). The document outlines commercial suppliers, potential synthesis routes, and detailed analytical methodologies for the characterization of this stable isotope-labeled compound. The information is intended to assist researchers in sourcing and utilizing this compound for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays.
Commercial Availability
This compound is available from several specialized chemical suppliers. While a comprehensive Certificate of Analysis with detailed isotopic purity was not publicly available from all vendors at the time of this guide's compilation, the following companies are primary commercial sources for this compound. It is recommended to contact these suppliers directly to obtain lot-specific analytical data.
| Supplier | Product Name | Catalog Number | Additional Information |
| Toronto Research Chemicals (TRC) | This compound | I902153 | TRC specializes in isotopically labeled compounds and provides a complete analytical data package with their products, including NMR, HPLC, and MS data.[1][2] |
| CymitQuimica | This compound | TR-I902153 | Distributes products from various manufacturers, including TRC. |
| MedchemExpress | This compound | HY-W716688 | Provides a data sheet and handling instructions. While a specific Certificate of Analysis for this compound was not found, they typically provide isotopic enrichment data for their labeled compounds.[3][4] |
Note: The chemical formula for this compound is C₆H₂D₈O₄, and its molecular weight is approximately 154.19 g/mol .
Synthesis and Manufacturing
While specific, publicly available protocols for the synthesis of this compound are scarce and likely proprietary to the manufacturers, a probable synthetic route can be inferred from the well-established synthesis of Isosorbide and other deuterated sugar alcohols. The most plausible pathway involves a two-step process:
-
Synthesis of Deuterated Sorbitol (Sorbitol-d8): The synthesis would likely start with a deuterated glucose analog, such as D-glucose-d7. This starting material can be reduced to Sorbitol-d8. The reduction of glucose to sorbitol is a standard industrial process, often achieved through catalytic hydrogenation using catalysts like Raney nickel.[5][6]
-
Acid-Catalyzed Dehydration of Sorbitol-d8: The resulting Sorbitol-d8 would then undergo an intramolecular dehydration reaction to form the bicyclic structure of this compound. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst.[7][8][9][10][11] The reaction proceeds via the formation of an intermediate, 1,4-sorbitan, followed by a second dehydration step.
Logical Workflow for this compound Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical experiments required for the characterization of this compound. These protocols are based on established methods for non-deuterated Isosorbide and its derivatives, with specific considerations for analyzing a deuterated compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV or Refractive Index Detector (RID).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water is commonly used. A typical starting point is a 50:50 (v/v) mixture.[12] For compounds like Isosorbide dinitrate, a mobile phase of methanol, water, and an acetate (B1210297) buffer has been used.[13]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm), as Isosorbide has a weak chromophore.[12]
-
RID is a suitable alternative for universal detection.
-
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR is a critical technique for confirming the chemical structure and determining the level of deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR for Residual Protons:
-
Purpose: To quantify the amount of residual, non-deuterated Isosorbide.
-
Procedure: A standard ¹H NMR spectrum is acquired. The signals corresponding to the protons in non-deuterated Isosorbide will be observed.[14][15][16][17] By integrating these signals and comparing them to a known internal standard, the percentage of residual protons can be calculated, which is inversely related to the isotopic purity.
-
-
²H NMR for Deuterium (B1214612) Confirmation:
-
Purpose: To directly observe the deuterium nuclei and confirm their positions in the molecule.
-
Procedure: A ²H NMR spectrum is acquired. The chemical shifts of the deuterium signals should correspond to the chemical shifts of the protons in the non-deuterated Isosorbide.
-
-
¹³C NMR for Structural Integrity:
-
Purpose: To confirm the carbon backbone of the molecule.
-
Procedure: A proton-decoupled ¹³C NMR spectrum is acquired. The number of signals and their chemical shifts should be consistent with the structure of Isosorbide.
-
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Purity
HRMS is a powerful tool for accurately determining the molecular weight and assessing the isotopic distribution.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate to promote ionization).
-
Analysis:
-
Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+H]⁺ or [M+Na]⁺). The accurate mass of this peak should be within a few ppm of the theoretical exact mass of C₆H₂D₈O₄.
-
Isotopic Distribution: The isotopic pattern of the molecular ion peak is analyzed to determine the isotopic purity. The relative intensities of the peaks corresponding to the fully deuterated species (d8) and the less-deuterated isotopologues (d7, d6, etc.) are measured.[18] The isotopic enrichment can be calculated from this distribution.[19][20]
-
Experimental Workflow for Quality Control of this compound
Caption: Quality control workflow for this compound analysis.
Signaling Pathways and Applications
Isosorbide itself is a precursor to the vasoactive drugs Isosorbide dinitrate and Isosorbide mononitrate. These compounds act as nitric oxide (NO) donors, leading to the relaxation of vascular smooth muscle. The primary signaling pathway involves the enzymatic release of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a cascade of events that result in vasodilation.
This compound, as a stable isotope-labeled internal standard, is crucial for quantitative studies of these drugs and their metabolites. Its use in conjunction with mass spectrometry allows for the precise and accurate measurement of the concentration of the non-deuterated drug in biological matrices, which is essential for pharmacokinetic and metabolic studies.
Nitric Oxide Signaling Pathway
Caption: Simplified nitric oxide signaling pathway.
References
- 1. lubio.ch [lubio.ch]
- 2. LGC Group [www2.lgcgroup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential dehydration of sorbitol to isosorbide over acidified niobium oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts: Transition from Batch Reactor to Continuous‐Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Determination of isosorbide dinitrate in pharmaceutical products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 20. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosorbide-D8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isosorbide-D8, a deuterated analog of the versatile platform chemical Isosorbide (B1672297). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis.
Core Physicochemical Properties
This compound is the deuterium-labeled form of Isosorbide. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the parent compound, which is essential for its use in mass spectrometry-based analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₆H₂D₈O₄ | [1] |
| Molecular Weight | 154.19 g/mol | [1][2] |
| Unlabeled CAS Number | 652-67-5 | [1] |
| Appearance | Off-white solid | [1] |
Note: Deuterated isotopes often do not have a unique CAS number and are frequently referenced by the CAS number of the unlabeled parent compound.
Synthesis and Purification
Purification of the final product is critical to remove by-products. Common purification methods for isosorbide include distillation, recrystallization from alcohols or the melt, and deposition from the vapor phase. For this compound, chromatographic purification techniques would likely be employed to ensure high isotopic and chemical purity, which is crucial for its application as an internal standard.
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard in analytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Isosorbide is a metabolite of the widely used vasodilator, Isosorbide Dinitrate. Therefore, this compound is an invaluable tool for pharmacokinetic and metabolic studies of Isosorbide Dinitrate and its metabolites, such as Isosorbide-2-mononitrate and Isosorbide-5-mononitrate.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the manufacturers and research labs that synthesize them, a general workflow for its use in a pharmacokinetic study of Isosorbide Dinitrate can be outlined.
Sample Preparation for LC-MS/MS Analysis
This protocol is a representative example for the extraction of isosorbide and its metabolites from a biological matrix like human plasma.
-
Spiking: To 100 µL of human plasma, add a known concentration of this compound working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Analytical Methodologies
Several analytical methods have been developed for the determination of isosorbide dinitrate and its metabolites, which can be adapted for use with this compound as an internal standard.
| Technique | Details |
| HPLC | A reversed-phase C18 column with a mobile phase of methanol/water/acetate buffer is suitable for separating isosorbide dinitrate from its mononitrate degradation products. |
| GC-ECD | Gas chromatography with electron-capture detection has been used for the determination of isosorbide as a metabolite of isosorbide dinitrate in human urine. Derivatization with heptafluorobutyric anhydride (B1165640) is employed prior to analysis. |
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a quantitative bioanalytical method using this compound as an internal standard.
Bioanalytical Method Development Workflow
Signaling Pathways
This compound itself is not known to be involved in any signaling pathways. Its utility lies in its chemical and isotopic identity, which allows it to trace the metabolic fate of its non-deuterated counterpart. The parent compound, Isosorbide, is a metabolite of Isosorbide Dinitrate, a nitric oxide (NO) donor. The signaling pathway of Isosorbide Dinitrate involves its conversion to NO, which then activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.
The following diagram illustrates the metabolic pathway of Isosorbide Dinitrate, where this compound would be used to quantify the formation of Isosorbide.
Metabolic Pathway of Isosorbide Dinitrate
References
In-Depth Technical Guide to Deuterium Labeling in Isosorbide-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling position in Isosorbide-D8, a deuterated analog of the vasodilator Isosorbide (B1672297). This document details the molecular structure, plausible synthetic routes, and analytical considerations for this stable isotope-labeled compound.
Introduction to Isosorbide and Deuterium Labeling
Isosorbide is a bicyclic diol derived from the dehydration of sorbitol.[1] It is a versatile platform chemical with applications in polymers and pharmaceuticals. Its derivatives, such as isosorbide dinitrate and isosorbide mononitrate, are well-known vasodilators used in the treatment of angina pectoris.[2]
Deuterium labeling, the substitution of hydrogen with its heavy isotope deuterium, is a critical tool in drug development. This substitution can alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and improved therapeutic efficacy. This compound is the deuterium-labeled version of Isosorbide, though specific research detailing its unique applications is not widely published.
Deuterium Labeling Position in this compound
Based on the chemical formula C6H2D8O4, it is inferred that eight of the ten non-exchangeable protons on the isosorbide carbon skeleton are replaced by deuterium atoms. The two hydroxyl (-OH) protons are readily exchangeable and are not typically sites of stable isotopic labeling. The most plausible arrangement for the eight deuterium atoms is the complete deuteration of the bicyclic core.
The chemical structure of this compound, with the IUPAC name (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol-d8, is illustrated below.
Caption: Chemical structure of this compound.
Synthesis of this compound
General Synthesis of Isosorbide
Isosorbide is typically synthesized via the acid-catalyzed dehydration of D-sorbitol.[3]
Experimental Protocol:
-
Reaction Setup: D-sorbitol is added to a reaction vessel equipped with a stirrer and a vacuum distillation setup.
-
Catalyst Addition: An acid catalyst, such as para-toluenesulfonic acid (p-TSA), is introduced to the reaction mixture.
-
Dehydration: The mixture is heated under vacuum, leading to the removal of water and the cyclization of sorbitol to form isosorbide.
-
Purification: The crude isosorbide is then purified, typically by distillation or recrystallization, to yield the final product.
Plausible Deuteration Strategy
The introduction of deuterium atoms onto the isosorbide backbone would likely be achieved through a catalytic hydrogen-deuterium exchange reaction.
Hypothetical Experimental Protocol:
-
Reaction Setup: Unlabeled isosorbide is dissolved in a suitable solvent, such as D2O, in a sealed reaction vessel.
-
Catalyst Addition: A heterogeneous catalyst, such as platinum or palladium on a carbon support, is added to the mixture.
-
Deuterium Exchange: The reaction mixture is heated under a deuterium gas (D2) atmosphere. The catalyst facilitates the exchange of hydrogen atoms on the carbon skeleton with deuterium from the D2 gas and D2O solvent.
-
Monitoring and Work-up: The reaction is monitored by techniques like NMR or mass spectrometry to determine the extent of deuteration.
-
Purification: Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting this compound is then purified to remove any remaining unlabeled or partially labeled species.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization and Quantitative Data
The successful synthesis and purity of this compound would be confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The absence or significant reduction of proton signals corresponding to the C-H protons of the isosorbide skeleton would indicate successful deuteration.
-
²H NMR Spectroscopy: The presence of signals in the deuterium NMR spectrum would confirm the incorporation of deuterium.
-
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight of this compound and to determine the isotopic distribution and purity.
The following table summarizes the key quantitative data for a hypothetical batch of this compound.
| Parameter | Value | Method of Determination |
| Chemical Formula | C6H2D8O4 | - |
| Molecular Weight | 154.19 g/mol | Mass Spectrometry |
| Isotopic Purity | >98% | Mass Spectrometry, NMR |
| Deuterium Incorporation | ≥ 99 atom % D | Mass Spectrometry, NMR |
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. While detailed synthetic procedures are not widely documented, this guide provides a scientifically sound overview of the likely deuterium labeling positions, a plausible synthetic approach, and the necessary analytical methods for its characterization. The complete deuteration of the carbon skeleton, as depicted, represents the most probable structure for this compound. Researchers utilizing this compound should perform rigorous analytical testing to confirm its structure and isotopic purity.
References
Stability of Isosorbide-D8: A Technical Guide to Storage and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability of Isosorbide-D8 under various storage conditions. Due to the limited availability of specific stability data for the deuterated form, this document leverages established knowledge from its non-deuterated analogues, Isosorbide (B1672297), Isosorbide Dinitrate (ISDN), and Isosorbide Mononitrate (ISMN). The experimental protocols detailed herein are based on validated methods for these related compounds and are intended to serve as a robust framework for designing and executing stability studies for this compound.
Core Principles of Isosorbide Stability
Isosorbide and its derivatives are subject to degradation under specific environmental conditions. Understanding these factors is critical for maintaining the integrity of this compound during storage and handling. The primary factors influencing stability are temperature, humidity, and light exposure. Forced degradation studies on analogous compounds have demonstrated that hydrolysis (under acidic and basic conditions) and oxidation are key degradation pathways.
Data Presentation: Anticipated Stability of this compound
The following table summarizes the expected stability of this compound based on data from forced degradation studies of Isosorbide Mononitrate. It is crucial to note that these are predictive insights, and specific testing on this compound is required for definitive stability profiles.
| Storage Condition | Stressor | Expected Outcome for this compound (based on ISMN data) | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Potential for degradation.[1] | Unknown degradation peaks observed.[1] |
| Basic (e.g., 0.1 M NaOH) | Potential for significant degradation.[1] | Multiple unknown degradation peaks observed.[1] | |
| Oxidative | Peroxide (e.g., 3% H₂O₂) | Potential for degradation.[1] | Unknown degradation peaks observed.[1] |
| Thermal | Elevated Temperature (e.g., 80°C) | Generally stable.[1][2] | No appreciable degradation typically observed.[1] |
| Photolytic | UV/Visible Light | Potential for degradation upon prolonged exposure.[1] | Unknown degradation peaks observed.[1] |
| Standard Storage | Room Temperature (25°C), Protected from Light and Moisture | Expected to be stable.[3][4][5][6] | Minimal to no degradation. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, adapted from established protocols for Isosorbide Mononitrate and Dinitrate. These can be applied to investigate the stability of this compound.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the same solvent to a suitable concentration for analysis by HPLC or UPLC (e.g., 100 µg/mL).[2]
Forced Degradation (Stress Testing)
For each condition, a solution of this compound is subjected to stress. A control sample (unstressed solution stored under normal conditions) should be analyzed concurrently.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound working solution and an acidic solution (e.g., 0.1 M HCl).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 72 hours).[2]
-
Before analysis, neutralize the sample with an equivalent amount of a basic solution (e.g., 0.1 M NaOH).[1]
-
Dilute to the original concentration with the solvent if necessary.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound working solution and a basic solution (e.g., 0.1 M NaOH).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 5 to 48 hours).[2]
-
Neutralize the sample with an equivalent amount of an acidic solution (e.g., 0.1 M HCl) before analysis.[1]
-
Dilute to the original concentration with the solvent if necessary.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound working solution and an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).[2]
-
Analyze the solution directly.
-
-
Thermal Degradation:
-
Place the this compound working solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 6 days).[2]
-
Allow the sample to cool to room temperature before analysis.
-
-
Photolytic Degradation:
-
Expose the this compound working solution to a light source providing a specific illumination (e.g., UV light at 254 nm and/or visible light).
-
The exposure duration should be sufficient to evaluate stability (e.g., 240 hours).[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential to separate the parent compound from any degradation products.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v) is often effective.[2] Isocratic or gradient elution can be employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 220 nm).[7][8]
-
Injection Volume: A standard injection volume is 20 µL.[2]
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualization of Stability Assessment Workflow
The following diagram illustrates the logical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
Factors Influencing this compound Stability
The interplay of various environmental factors can impact the stability of this compound. The following diagram conceptualizes these relationships.
Caption: Factors influencing this compound stability.
Recommended Storage Conditions
Based on the information available for Isosorbide and its derivatives, the following storage conditions are recommended for this compound to ensure its long-term stability:
-
Temperature: Store at controlled room temperature, approximately 25°C (77°F).[3][5][6] Avoid exposure to extreme temperatures.[5]
-
Light: Protect from light by storing in a tightly closed, light-resistant container.[3][5]
-
Humidity: Store in a dry place to prevent moisture absorption, as the loss of potency can be accelerated by exposure to moisture.[5]
By adhering to these storage guidelines and employing the detailed experimental protocols, researchers can confidently assess and maintain the stability of this compound for their scientific investigations.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Isosorbide dinitrate (oral route, sublingual route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Isosorbide Dinitrate | C6H8N2O8 | CID 6883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isosorbide Dinitrate (Isordil, ISDN): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. [Determination of isosorbide dinitrate and its degradation products in pharmaceuticals by gradient RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
The Role of Isosorbide-D8 in Advancing Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Isosorbide-D8 in biomedical research, with a primary focus on its role as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methodologies. The use of SIL-ISs is critical for the development of robust and reliable quantitative assays, particularly in pharmacokinetic and metabolism studies. This document outlines the principles of its application, detailed experimental protocols, and quantitative data to facilitate its integration into research workflows.
Introduction to this compound and its Significance in Bioanalysis
Isosorbide (B1672297) is a vasodilator used for the prevention and treatment of angina pectoris.[1][2] To understand its efficacy and safety, it is crucial to accurately quantify its concentration and that of its metabolites in biological matrices. This compound is a deuterated analog of isosorbide, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This subtle modification results in a compound that is chemically identical to isosorbide but has a higher molecular weight.
In the field of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this property makes this compound an ideal internal standard.[3] An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variability during sample processing and analysis.[4] As a SIL-IS, this compound co-elutes with the unlabeled analyte (isosorbide) and experiences identical ionization effects, leading to more accurate and precise quantification.[5]
Core Application: Pharmacokinetic and Bioequivalence Studies
The primary application of this compound in biomedical research is as an internal standard for the quantitative determination of isosorbide and its major active metabolites, isosorbide-5-mononitrate (5-ISMN) and isosorbide-2-mononitrate (IS-2-MN), in biological samples such as plasma and serum.[2][5] This is essential for:
-
Pharmacokinetic (PK) studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of isosorbide.
-
Bioequivalence (BE) studies: To compare the bioavailability of a generic drug product to the brand-name drug.[1]
-
Metabolism studies: To investigate the metabolic pathways of isosorbide.
The use of a robust bioanalytical method with a suitable internal standard like this compound is a regulatory requirement for drug approval processes.
Experimental Protocol: Quantification of Isosorbide Metabolites in Human Plasma using LC-MS/MS
While a specific protocol detailing the use of this compound was not found in the reviewed literature, the following procedure is adapted from a validated method for the quantification of isosorbide-5-mononitrate (5-ISMN) using a similar stable isotope-labeled internal standard (¹³C₆-5-ISMN).[1] This protocol serves as a comprehensive template for a method employing this compound for the analysis of isosorbide or its mononitrate metabolites.
Materials and Reagents
-
Isosorbide-5-mononitrate (analyte)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate
-
Ammonium acetate
-
Formic acid
-
Human plasma (with K₂EDTA as anticoagulant)
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1000 ng/mL in a suitable solvent).
-
Add 200 µL of ethyl acetate.
-
Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer 100 µL of the upper organic layer (supernatant) to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Conditions
The following tables summarize the instrumental parameters for a typical LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Shimadzu LC-20A or equivalent |
| Column | ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate in water (90:10, v/v) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Autosampler Temp. | 4°C |
| Total Run Time | 3.5 min |
Source: Adapted from He et al., 2020[1]
Table 2: Mass Spectrometry Parameters
| Parameter | Analyte (5-ISMN) | Internal Standard (¹³C₆-5-ISMN) |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transition (m/z) | 250.0 ⟶ 59.0 | 256.1 ⟶ 58.8 |
| Declustering Potential (DP) | -25 V | -25 V |
| Entrance Potential (EP) | -10 V | -10 V |
| Collision Energy (CE) | -20 V | -20 V |
| Collision Cell Exit Potential (CXP) | -3 V | -3 V |
Source: Adapted from He et al., 2020[3]
Note: For a method using this compound, the MRM transition would need to be optimized for Isosorbide and its deuterated counterpart.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table presents typical validation results from the adapted method.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.00 – 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Intra- and Inter-batch Precision (RSD%) | 2.4% – 6.6% |
| Intra- and Inter-batch Accuracy (RE%) | -8.8% to 7.1% |
| Mean Extraction Recovery (5-ISMN) | 87.0% |
| Mean Extraction Recovery (IS) | 80.9% |
| Mean Matrix Effect (5-ISMN) | 102.0% |
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalytical workflow for the quantification of isosorbide metabolites using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Isosorbide quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This compound is a valuable tool in biomedical research, serving as the gold standard internal standard for the bioanalysis of isosorbide and its metabolites. Its use in LC-MS/MS assays ensures the high accuracy and precision required for pharmacokinetic, bioequivalence, and metabolism studies, thereby supporting drug development and regulatory compliance. The detailed experimental workflow and parameters provided in this guide offer a robust framework for researchers to develop and validate their own bioanalytical methods for isosorbide quantification.
References
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity and Analysis of Isosorbide-D8: A Technical Guide
This guide provides a comprehensive overview of the methodologies used to determine the isotopic abundance in Isosorbide-D8, a deuterated form of Isosorbide. As this compound is a synthetic molecule, the concept of "natural abundance" refers to its isotopic purity and the distribution of its various isotopologues (d0-d8) that arise during its synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds as internal standards in quantitative mass spectrometry or in metabolic studies.
Quantitative Data Summary
The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that have been successfully labeled with the desired number of deuterium (B1214612) atoms. High isotopic purity is essential for the accuracy of quantitative analyses.[1] While a specific certificate of analysis for a single batch of this compound is not universally available, the following tables represent typical isotopic distribution data for a high-purity batch, as would be determined by High-Resolution Mass Spectrometry (HRMS).
Table 1: Illustrative Isotopic Distribution of this compound
| Isotopologue | Number of Deuterium Atoms | Relative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.1 |
| d2 | 2 | < 0.1 |
| d3 | 3 | < 0.1 |
| d4 | 4 | 0.1 |
| d5 | 5 | 0.3 |
| d6 | 6 | 1.0 |
| d7 | 7 | 2.5 |
| d8 | 8 | 96.0 |
Table 2: Summary of Isotopic Purity
| Parameter | Value |
| Chemical Formula | C₆H₆D₈O₄ |
| Molecular Weight (Monoisotopic) | 154.1 g/mol (for the d8 species) |
| Isotopic Purity | ≥ 96% |
| Deuterium Incorporation | ≥ 99 atom % D |
Note: The data presented is illustrative and may vary between different synthetic batches. It is crucial to consult the Certificate of Analysis provided by the supplier for batch-specific data.
Experimental Protocols
The determination of isotopic enrichment and distribution in deuterated compounds like this compound is primarily accomplished using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
HRMS is a powerful technique for quantifying the relative abundances of different isotopologues of a molecule by precisely measuring their mass-to-charge ratios.[3][4]
Objective: To determine the percentage of each isotopologue (d0 through d8) in a sample of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)[1]
-
Electrospray Ionization (ESI) source[3]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]
Procedure:
-
Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent like acetonitrile (B52724) or methanol.[4]
-
Liquid Chromatography (LC) Separation: The sample is injected into the UHPLC system to separate the analyte from any potential impurities.
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into the ESI source of the mass spectrometer.
-
Ionization Mode: Positive ion mode is generally used.
-
Data Acquisition: The mass spectrometer is set to acquire full scan data over a mass range that encompasses the molecular ions of all possible isotopologues.
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the monoisotopic peak of the fully deuterated species ([M+H]⁺).
-
The peaks corresponding to the other isotopologues (d0 to d7) are identified and their peak areas are integrated.[5]
-
The relative abundance of each isotopologue is calculated by dividing its peak area by the sum of the peak areas of all isotopologues. This provides the isotopic distribution.[4]
-
NMR spectroscopy is used to confirm the positions of the deuterium labels and can also provide an independent measure of isotopic purity.[2] Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei.[6]
Objective: To verify the locations of deuterium atoms and assess the overall isotopic enrichment.
Instrumentation:
-
High-field NMR spectrometer
-
Appropriate deuterated solvent for analysis (that does not have signals overlapping with the analyte)
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
Data Acquisition:
-
A proton NMR (¹H NMR) spectrum is acquired to detect any residual, non-deuterated sites. The absence or significant reduction of signals at expected proton positions confirms successful deuteration.
-
A deuterium NMR (²H NMR) spectrum is acquired to directly observe the signals from the deuterium atoms, confirming their presence at the expected molecular positions.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the integration of residual proton signals relative to an internal standard can be used to quantify the extent of deuteration.
-
The ²H NMR spectrum provides qualitative confirmation of the labeling positions.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for determining the isotopic abundance of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of Isosorbide Mononitrate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isosorbide (B1672297) 5-mononitrate (5-ISMN) in human plasma. While the specific use of Isosorbide-D8 as an internal standard is not documented in the reviewed literature, this protocol utilizes the validated and commonly employed stable isotope-labeled internal standard, ¹³C₆-Isosorbide 5-mononitrate (¹³C₆-5-ISMN). The method described herein is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Isosorbide mononitrate is an active metabolite of isosorbide dinitrate, widely prescribed for the prevention of angina pectoris.[1][2] Accurate and reliable quantification of its plasma concentrations is crucial for assessing the pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as ¹³C₆-5-ISMN, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3][4]
Experimental
Materials and Reagents
-
Isosorbide 5-mononitrate (5-ISMN) reference standard
-
¹³C₆-Isosorbide 5-mononitrate (¹³C₆-5-ISMN) internal standard
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent[1][2]
-
Analytical Column: ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent[1][2]
Sample Preparation
A simple liquid-liquid extraction (LLE) method is employed for the extraction of 5-ISMN and the internal standard from human plasma.[1][2]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (¹³C₆-5-ISMN).
-
Vortex the sample for 30 seconds.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1][2]
LC-MS/MS Method
The chromatographic separation is achieved using a C18 column with an isocratic mobile phase.[1][2] Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.[3][4]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Shimadzu LC-20A[1][2] |
| Column | ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile: 2 mM Ammonium Acetate in water (90:10, v/v)[1][2] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL[1][2] |
| Run Time | 3.5 minutes[1][2] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | 5-ISMN | ¹³C₆-5-ISMN |
| Ionization Mode | ESI Negative[3][4] | ESI Negative |
| MRM Transition (m/z) | 250.0 ⟶ 59.0 | 256.1 ⟶ 58.8 |
| Declustering Potential (DP) | -25 V | -25 V |
| Entrance Potential (EP) | -10 V | -10 V |
| Collision Energy (CE) | -20 V | -20 V |
| Collision Cell Exit Potential (CXP) | -3 V | -3 V |
Note: As neutral organic nitrates do not ionize well, acetate adduct ions are formed and selected as the parent mass for quantitation.[4]
Results and Discussion
Method Validation
The described method has been fully validated for selectivity, linearity, accuracy, precision, matrix effect, and extraction recovery.[1][2]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.00–1000 ng/mL (r² > 0.99)[2] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[2] |
| Intra-batch Accuracy (RE) | -8.8% to 7.1%[2] |
| Inter-batch Accuracy (RE) | -8.8% to 7.1%[2] |
| Intra-batch Precision (CV) | 2.4% to 6.6%[2] |
| Inter-batch Precision (CV) | 2.4% to 6.6%[2] |
| Mean Extraction Recovery | 87.0%[2] |
| Mean Matrix Effect | 102.0%[2] |
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: LC-MS/MS Analyte Path and Detection Principle.
Conclusion
The presented LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of isosorbide 5-mononitrate in human plasma. The use of ¹³C₆-isosorbide 5-mononitrate as an internal standard ensures high accuracy and precision, making this protocol well-suited for clinical and research applications. This method has been successfully applied to a bioequivalence clinical trial of oral 20 mg 5-ISMN tablets in healthy subjects.[1][2]
References
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Isosorbide Mononitrate in Human Plasma using a Validated LC-MS/MS Method with Isosorbide-D8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of isosorbide (B1672297) mononitrate in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Isosorbide-D8, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.
Introduction
Isosorbide mononitrate is an organic nitrate (B79036) vasodilator widely prescribed for the prophylactic treatment of angina pectoris.[1][2] It is the major active metabolite of isosorbide dinitrate and is not subject to first-pass metabolism, resulting in nearly 100% bioavailability.[3][4] Accurate and reliable quantification of isosorbide mononitrate in biological matrices is crucial for clinical and research purposes. This application note details a validated LC-MS/MS method employing this compound as the internal standard (IS) for the precise measurement of isosorbide mononitrate in human plasma. The use of a deuterated internal standard is a recommended practice by regulatory bodies like the FDA and ICH to correct for variability during sample processing and analysis.[5]
Experimental
Materials and Reagents
-
Isosorbide mononitrate reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium (B1175870) acetate (analytical grade)
-
Ultrapure water
-
Control human plasma (with anticoagulant)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer is required. The specific models may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).
-
HPLC System: Comprising a binary pump, an autosampler, and a column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the separation of isosorbide mononitrate and its internal standard.
| Parameter | Condition |
| Column | ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent |
| Mobile Phase A | 2 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic elution with A/B = 10:90 (v/v) |
| Flow Rate | 0.3 - 0.8 mL/min (can be optimized based on the specific column and system) |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 3.5 - 4.5 minutes |
Mass Spectrometric Conditions
The mass spectrometer should be operated in the multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization. The following table provides the optimized mass spectrometric parameters. Note that while the literature primarily cites Isosorbide-13C6, the principles for this compound are analogous, with adjustments to the mass-to-charge ratio.
| Parameter | Isosorbide Mononitrate | This compound (Internal Standard) |
| Ionization Mode | ESI Positive or Negative | ESI Positive or Negative |
| Precursor Ion (m/z) | 250.1 or 250.0 | ~258.1 (based on D8 substitution) |
| Product Ion (m/z) | 59.0 or 58.8 | ~59.0 or ~58.8 |
| Declustering Potential (DP) | -25 V | -25 V |
| Entrance Potential (EP) | -10 V | -10 V |
| Collision Energy (CE) | -20 V | -20 V |
| Collision Cell Exit Potential (CXP) | -3 V | -3 V |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (0.5 mg/mL): Prepare individual stock solutions of isosorbide mononitrate and this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the isosorbide mononitrate stock solution with the same diluent to create calibration standards.
-
Internal Standard Working Solution (1000 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium acetate.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in an Eppendorf tube, add 50 µL of the this compound internal standard working solution (1000 ng/mL).
-
Add 200 µL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.[6]
-
Transfer 100 µL of the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue with 200 µL of the mobile phase (acetonitrile:2 mM ammonium acetate, 90:10 v/v).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the quantitative performance of the method, as adapted from published literature utilizing a stable isotope-labeled internal standard.[1][7]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 5.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-batch)
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Intra-batch Accuracy (%RE) | Inter-batch Precision (%RSD) | Inter-batch Accuracy (%RE) |
| LLOQ | 5.00 | < 15% | ± 15% | < 15% | ± 15% |
| Low (LQC) | 15.0 | < 15% | ± 15% | < 15% | ± 15% |
| Medium (MQC) | 200 | < 15% | ± 15% | < 15% | ± 15% |
| High (HQC) | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Isosorbide Mononitrate | 87.0 | 102.0 |
| Isosorbide-13C6 (as a proxy for this compound) | 80.9 | - |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of isosorbide mononitrate.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of isosorbide mononitrate in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy of the results by compensating for potential variations during sample preparation and analysis. This method has been shown to have excellent linearity, precision, and accuracy, making it well-suited for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies. The simple and rapid sample preparation procedure further enhances its utility for high-throughput analysis.
References
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Spectrophotometric Method for the Estimation of Isosorbide Mononitrate in Bulk and Tablet Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacokinetics of isosorbide mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Isosorbide Dinitrate with Isosorbide-D8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of isosorbide (B1672297) dinitrate (ISDN) and its primary active metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN), using Isosorbide-D8 as an internal standard for bioanalytical quantification.
Introduction
Isosorbide dinitrate is an organic nitrate (B79036) widely used in the treatment of angina pectoris and heart failure. Its therapeutic effects are mediated through the release of nitric oxide (NO), which leads to vascular smooth muscle relaxation and vasodilation. The pharmacokinetics of ISDN are characterized by extensive first-pass metabolism, resulting in the formation of its active mononitrate metabolites, which have longer half-lives and contribute significantly to the overall therapeutic effect. Accurate and robust bioanalytical methods are crucial for the characterization of the pharmacokinetic profiles of ISDN and its metabolites. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision.
Pharmacokinetic Profile of Isosorbide Dinitrate
The pharmacokinetic properties of isosorbide dinitrate and its metabolites have been well-documented. Following oral administration, ISDN is rapidly absorbed but undergoes significant first-pass metabolism in the liver, leading to a bioavailability of 10% to 90%[1]. The two primary active metabolites, IS-2-MN and IS-5-MN, are formed through denitration. ISDN has a short half-life of about one hour, while its mononitrate metabolites have considerably longer half-lives, contributing to a prolonged duration of action[1].
| Parameter | Isosorbide Dinitrate (ISDN) | Isosorbide-5-Mononitrate (IS-5-MN) | Isosorbide-2-Mononitrate (IS-2-MN) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~5 hours | ~3 hours |
| Elimination Half-life (t½) | ~1 hour | ~5 hours | ~2 hours |
| Volume of Distribution (Vd) | 2-4 L/kg | - | - |
| Systemic Clearance | 2-4 L/min | - | - |
| Bioavailability (Oral) | 10-90% (average ~25%) | ~100% | ~80% |
Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway
Isosorbide dinitrate exerts its pharmacological effects by serving as a pro-drug for nitric oxide. Within vascular smooth muscle cells, ISDN is enzymatically converted to NO. Nitric oxide then activates the enzyme soluble guanylate cyclase (sGC). This activation leads to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events results in the relaxation of vascular smooth muscle, leading to vasodilation.
Caption: Isosorbide Dinitrate Signaling Pathway.
Experimental Protocols
The following protocols describe a representative LC-MS/MS method for the simultaneous quantification of isosorbide dinitrate, isosorbide-5-mononitrate, and isosorbide-2-mononitrate in human plasma using this compound as the internal standard.
Experimental Workflow
Caption: Bioanalytical Experimental Workflow.
Materials and Reagents
-
Isosorbide dinitrate reference standard
-
Isosorbide-5-mononitrate reference standard
-
Isosorbide-2-mononitrate reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ISDN, IS-5-MN, IS-2-MN, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isosorbide Dinitrate | 237.1 | 175.1 |
| Isosorbide-5-Mononitrate | 192.1 | 79.1 |
| Isosorbide-2-Mononitrate | 192.1 | 61.1 |
| This compound (IS) | 245.1 | 183.1 |
Note: The MRM transitions for this compound are representative and should be optimized based on experimental data.
Data Analysis
-
Peak areas of the analytes and the internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
The concentrations of the analytes in the plasma samples are determined from the calibration curve using a weighted (1/x²) linear regression.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
The provided protocols and information offer a robust framework for conducting pharmacokinetic studies of isosorbide dinitrate and its active metabolites. The use of a stable isotope-labeled internal standard like this compound, coupled with a sensitive and selective LC-MS/MS method, ensures the generation of high-quality data essential for drug development and clinical research. Adherence to these detailed methodologies will enable researchers to accurately characterize the pharmacokinetic profile of this important cardiovascular drug.
References
Application of Isosorbide-D8 in Bioequivalence Studies of Isosorbide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Isosorbide-D8 as an internal standard in bioequivalence studies of isosorbide (B1672297) analogs, such as isosorbide mononitrate and isosorbide dinitrate. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of the analyte in biological matrices by correcting for variability during sample processing and analysis. While the literature more commonly describes the use of ¹³C₆-isosorbide-5-mononitrate, the principles and methodologies outlined here are directly applicable to this compound.
Introduction to Bioequivalence Studies of Isosorbide Analogs
Isosorbide dinitrate (ISDN) and its active metabolite, isosorbide-5-mononitrate (5-ISMN), are organic nitrates used for the prevention and treatment of angina pectoris.[1][2] Bioequivalence studies are essential to compare the rate and extent of absorption of a generic drug product to the reference listed drug.[3] These studies typically involve the administration of both formulations to healthy volunteers and subsequent measurement of drug concentrations in plasma over time.[4][5]
The primary pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[5][6] For two formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the range of 80-125%.[6]
Role of this compound as an Internal Standard
In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to all samples, including calibration standards, quality controls, and unknown study samples. The IS should be a compound that is structurally similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. A stable isotope-labeled version of the analyte, such as this compound, is the ideal internal standard.[7] It co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby compensating for any variations in the analytical procedure.[8]
Experimental Protocols
Bioanalytical Method: Quantification of Isosorbide-5-Mononitrate in Human Plasma by LC-MS/MS
This protocol describes a validated method for the determination of isosorbide-5-mononitrate in human plasma using a stable isotope-labeled internal standard.
3.1.1. Materials and Reagents
-
Isosorbide-5-mononitrate (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate
-
Human plasma (with K₂EDTA as anticoagulant)
-
Deionized water
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 4.6 x 50 mm, 5 µm)[4]
3.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of isosorbide-5-mononitrate and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the isosorbide-5-mononitrate stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.
3.1.4. Sample Preparation (Liquid-Liquid Extraction) [4]
-
Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3.1.5. LC-MS/MS Conditions [4][9]
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate in water (e.g., 90:10 v/v).[4]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Isosorbide-5-mononitrate: Monitor the transition of the acetate adduct ion.
-
This compound: Monitor the corresponding mass shift for the deuterated analog.
-
-
Run Time: Approximately 3-4 minutes.[4]
3.1.6. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA guidance).[7] Validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma.[2]
-
Linearity: A linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte over a defined range (e.g., 5-1000 ng/mL).[4][9]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).[4][9]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Extraction Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
Bioequivalence Study Design
A typical bioequivalence study for isosorbide analogs follows a randomized, single-dose, two-period, two-sequence crossover design under fasting conditions.[4]
-
Subject Recruitment: Enroll a sufficient number of healthy adult volunteers.
-
Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test formulation then Reference formulation, or vice versa).
-
Dosing: Administer a single oral dose of the assigned formulation.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 36 hours post-dose).[5]
-
Washout Period: A washout period of at least 7 days should separate the two treatment periods.
-
Second Period: Administer the alternate formulation and repeat the blood sampling.
-
Sample Analysis: Analyze the plasma samples for isosorbide-5-mononitrate concentration using the validated LC-MS/MS method.
-
Pharmacokinetic and Statistical Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject and formulation. Perform statistical analysis to determine if the 90% confidence intervals for the geometric mean ratios of AUC and Cmax fall within the bioequivalence acceptance range.[6]
Data Presentation
The following tables summarize typical quantitative data from bioequivalence studies of isosorbide analogs.
Table 1: Pharmacokinetic Parameters of Isosorbide-5-Mononitrate After Oral Administration of Test and Reference Formulations (Fasting Conditions)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 487.54 ± 69.17[5] | 529.76 ± 84.64[5] |
| Tmax (hr) | 3.75 (median)[5] | 4.00 (median)[5] |
| AUC₀₋t (ng·hr/mL) | 5890.3 ± 1045.2 | 6123.5 ± 1134.7 |
| AUC₀₋inf (ng·hr/mL) | 6102.4 ± 1089.6 | 6345.8 ± 1178.9 |
| t₁/₂ (hr) | 5.2 ± 0.8 | 5.3 ± 0.9 |
Table 2: Bioequivalence Assessment of Isosorbide-5-Mononitrate Formulations
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 92.03 | 88.34% - 95.86% |
| AUC₀₋t | 96.19 | 93.18% - 99.31% |
| AUC₀₋inf | 96.16 | 93.12% - 99.32% |
Visualizations
Caption: Workflow of a typical bioequivalence study.
Caption: Bioanalytical sample preparation and LC-MS/MS analysis workflow.
References
- 1. Kinetics of isosorbide dinitrate and relationships to pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of isosorbide dinitrate and relationships to pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of isosorbide-dinitrate after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Isosorbide-D8 in Human Plasma using LC-MS/MS
Introduction
Isosorbide (B1672297) is a vasodilator used for the prevention and treatment of angina pectoris. The development of robust bioanalytical methods for the quantification of isosorbide and its metabolites is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as Isosorbide-D8, are considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] Their use is highly recommended by regulatory agencies as they compensate for variability in sample preparation, injection volume, and instrument response, thus enhancing the accuracy and precision of the method.[1][2][3] This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is designed to be compliant with the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[4][5][6]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram, outlining the process from plasma sample receipt to final data analysis and reporting.
Caption: Experimental workflow for this compound analysis in human plasma.
Materials and Methods
Chemicals and Reagents
-
This compound (Reference Standard)
-
Isosorbide (Analyte)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2EDTA)
-
Ultrapure Water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from human plasma.[1][7][8]
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the Isosorbide internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined based on the specific Isosorbide analogue being quantified |
| MRM Transition (IS) | To be determined for this compound |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Method Validation
The bioanalytical method was validated in accordance with FDA guidelines, assessing selectivity, accuracy, precision, linearity, recovery, and stability.[4][6][9][10]
Caption: Key parameters for bioanalytical method validation.
Quantitative Data Summary
The following table summarizes the acceptance criteria for the method validation parameters.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Intra-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of the initial concentration |
This application note provides a detailed protocol for a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a simple protein precipitation sample preparation procedure allows for high-throughput analysis. The method is suitable for use in clinical and preclinical studies requiring the accurate determination of Isosorbide concentrations in biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. hhs.gov [hhs.gov]
Application Note: Isosorbide-D8 for Metabolite Identification and Quantification of Isosorbide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosorbide (B1672297) is an organic nitrate (B79036) utilized in the treatment of angina pectoris. The identification and quantification of its metabolites are crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are indispensable in mass spectrometry-based bioanalysis for achieving accurate and precise quantification by compensating for variability in sample preparation and instrument response. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Isosorbide-D8 as an internal standard for the reliable identification and quantification of isosorbide and its primary metabolites in biological matrices.
The use of a deuterated internal standard like this compound, which co-elutes with the analyte, is a widely accepted strategy to mitigate matrix effects and improve data quality in bioanalytical assays. While carbon-13 labeled standards are also effective, deuterated standards are often more readily available and cost-effective.
Metabolic Pathway of Isosorbide Precursors
Isosorbide is a key metabolite of isosorbide dinitrate (ISDN) and isosorbide-5-mononitrate (5-ISMN). The metabolic cascade primarily involves sequential denitration followed by conjugation for excretion.
Isosorbide dinitrate is first metabolized to its active mononitrate metabolites, isosorbide-5-mononitrate (5-ISMN) and isosorbide-2-mononitrate (2-ISMN).[1] Subsequently, 5-ISMN undergoes further denitration to form isosorbide.[2] The final step in the elimination of isosorbide is conjugation, predominantly glucuronidation, to form water-soluble metabolites that are excreted via the kidneys.[3]
Experimental Workflow for Metabolite Identification
The general workflow for identifying and quantifying isosorbide and its metabolites using this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Quantitative Data Summary
The following table summarizes the key parameters for the LC-MS/MS analysis of isosorbide and its metabolites using this compound as an internal standard. The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Isosorbide-5-mononitrate (5-ISMN) | 250.0 | 59.0 | Negative |
| Isosorbide-2-mononitrate (2-ISMN) | 250.0 | 59.0 | Negative |
| Isosorbide | 145.1 (M-H)⁻ | 85.1 | Negative |
| This compound (Internal Standard) | 153.1 (M-H)⁻ | 91.1 | Negative |
Detailed Experimental Protocols
Sample Preparation (Human Plasma)
This protocol is adapted from established methods for similar analytes.[4][5]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
For Protein Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
For Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic supernatant to a clean tube.
-
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:2 mM ammonium (B1175870) acetate in water).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent[5]
-
Mobile Phase A: 2 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 90% B[5]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 3.5 minutes[5]
Mass Spectrometry (MS) Conditions:
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 20 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and robust approach for the identification and quantification of isosorbide and its mononitrate metabolites in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in regulated bioanalysis. This application note serves as a comprehensive guide for researchers in drug metabolism and pharmacokinetics to develop and validate similar assays.
References
- 1. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fact of 14C-isosorbide 5-mononitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocol for the Preparation of Isosorbide-D8 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isosorbide-D8, a deuterated analog of Isosorbide (B1672297), is a critical internal standard for quantitative bioanalytical studies using mass spectrometry (MS). Its use allows for the accurate determination of Isosorbide and its metabolites in complex biological matrices by correcting for variability during sample preparation and analysis.[1][2] The physicochemical properties of this compound are nearly identical to its non-deuterated counterpart, with the exception of its molecular weight, making it an ideal internal standard.[2] This document provides a detailed protocol for the preparation of this compound standard solutions for use in research and drug development applications.
Quantitative Data Summary
The following tables summarize typical concentration ranges and storage conditions for this compound standard solutions. These values are recommendations and may be adapted based on specific experimental requirements.
Table 1: Recommended Concentrations for this compound Standard Solutions
| Solution Type | Concentration Range | Typical Solvent(s) |
| Stock Solution | 0.5 - 1.0 mg/mL | Methanol (B129727), Acetonitrile, Acetonitrile:Water (50:50, v/v) |
| Working Solution | 10 - 1000 ng/mL | Acetonitrile, Acetonitrile:Water (50:50, v/v) |
| Spiking Solution | 100 - 10,000 ng/mL | Acetonitrile, Methanol |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Short-Term Stability (≤ 1 month) | Long-Term Stability (> 1 month) |
| Solid (Neat) | -20°C | Stable for years | |
| Stock Solution | -20°C to -80°C | Stable | Recommended to prepare fresh after 6 months |
| Working Solutions | 2-8°C | Stable for up to 1 week | Not recommended |
Experimental Protocols
This section details the methodologies for preparing this compound stock and working solutions.
Materials and Reagents:
-
This compound (powder, purity ≥ 98%)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Deionized Water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks (various sizes)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
-
Equilibration: Allow the container of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7 mL of methanol (or another suitable solvent, see Table 1).
-
Sonication and Mixing: Gently swirl the flask to wet the powder. Sonicate for 5-10 minutes to ensure complete dissolution. Vortex for 30 seconds.
-
Final Volume Adjustment: Allow the solution to return to room temperature. Add methanol to the 10 mL mark.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C.
Protocol for Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution. The following is an example of preparing a 1000 ng/mL working solution.
-
Stock Solution Retrieval: Remove the stock solution from the freezer and allow it to equilibrate to room temperature.
-
Dilution Calculation: Use the formula C1V1 = C2V2 to determine the required volume of the stock solution. For example, to prepare 10 mL of a 1000 ng/mL working solution from a 1 mg/mL stock solution: (1,000,000 ng/mL) * V1 = (1000 ng/mL) * 10,000 µL V1 = 10 µL
-
Preparation: In a 10 mL volumetric flask, add approximately 5 mL of the desired diluent (e.g., acetonitrile:water, 50:50, v/v).
-
Aliquot Transfer: Using a calibrated micropipette, transfer 10 µL of the stock solution into the volumetric flask.
-
Final Volume and Mixing: Add the diluent to the 10 mL mark and mix thoroughly by inverting the flask multiple times.
-
Storage: Store the working solution in a labeled vial at 2-8°C for short-term use.
Application in a Bioanalytical Method
This compound working solutions are typically used as an internal standard in the quantification of isosorbide in biological samples (e.g., plasma, urine) by LC-MS/MS. A fixed volume of the this compound working solution is added to each sample and calibration standard early in the sample preparation process.[1] This ensures that any loss of analyte during extraction, evaporation, and reconstitution is accounted for, leading to more accurate and precise quantification.
Diagrams
Caption: Workflow for the preparation and application of this compound standard solutions.
References
Proposed Method for the Determination of Isosorbide in Environmental Samples using Isosorbide-D8 as an Internal Standard
Application Note
Abstract
This application note details a proposed analytical methodology for the quantification of isosorbide (B1672297) and its major metabolite, isosorbide-5-mononitrate (IS-5-MN), in various environmental matrices, including surface water, wastewater, soil, and sediment. Due to the increasing concern over pharmaceutical contamination in the environment, robust and sensitive analytical methods are crucial. This method employs Solid-Phase Extraction (SPE) for aqueous samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for solid samples, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Isosorbide-D8, a deuterated analog of the parent compound, is proposed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. While Isosorbide is predicted to pose an insignificant risk to the environment, the development of such methods is essential for monitoring and further risk assessment. This document provides researchers, scientists, and drug development professionals with a comprehensive, albeit proposed, protocol for this application.
Introduction
Isosorbide and its nitrate (B79036) esters, such as isosorbide dinitrate and isosorbide-5-mononitrate, are widely used pharmaceuticals for the treatment of angina pectoris and heart failure. Following administration, these compounds and their metabolites can be excreted and enter the environment through wastewater systems. The presence of pharmaceuticals in aquatic and terrestrial ecosystems is a growing concern due to their potential for ecotoxicological effects.
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry. They exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample extraction, cleanup, and ionization, thereby providing the most accurate quantification. This compound is proposed here as an ideal internal standard for the analysis of isosorbide.
This application note outlines a comprehensive approach for the extraction and quantification of isosorbide and IS-5-MN in environmental samples.
Experimental Protocols
Sample Preparation and Extraction
1.1. Aqueous Samples (Surface Water and Wastewater)
A solid-phase extraction (SPE) method is proposed for the extraction and pre-concentration of analytes from water samples.
-
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges (e.g., 200 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Formic acid
-
-
Procedure:
-
Filter water samples (250-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Acidify the samples to pH 3 with formic acid.
-
Spike the samples with a known concentration of this compound internal standard solution.
-
Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 3).
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
1.2. Solid Samples (Soil and Sediment)
A modified QuEChERS extraction method is proposed for solid matrices.
-
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
-
Procedure:
-
Weigh 5 g of homogenized, dry soil or sediment into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution and allow it to equilibrate.
-
Add 10 mL of ultrapure water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a clean tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous magnesium sulfate (for dispersive SPE cleanup).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract and evaporate to dryness.
-
Reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions (Proposed):
-
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: ESI negative (formation of [M+CH3COO]- adducts may be necessary for better sensitivity, as neutral nitrates can have poor ionization).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions: (Note: These would need to be optimized experimentally)
-
Isosorbide-5-mononitrate: Precursor ion -> Product ion 1, Product ion 2
-
Isosorbide: Precursor ion -> Product ion 1, Product ion 2
-
This compound: Precursor ion -> Product ion 1, Product ion 2
-
-
Data Presentation
The following tables present representative quantitative data that could be expected from a validation of this proposed method, based on typical performance characteristics for the analysis of pharmaceuticals in environmental matrices.
Table 1: Proposed LC-MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Isosorbide-5-mononitrate | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Isosorbide | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound (IS) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Table 2: Representative Method Validation Data
| Parameter | Surface Water | Wastewater Effluent | Soil |
| Linear Range | 1 - 500 ng/L | 5 - 1000 ng/L | 1 - 500 µg/kg |
| LOD | 0.5 ng/L | 2 ng/L | 0.5 µg/kg |
| LOQ | 1 ng/L | 5 ng/L | 1 µg/kg |
| Recovery (%) | 85 - 110% | 80 - 105% | 75 - 115% |
| Precision (RSD%) | < 15% | < 15% | < 20% |
| Matrix Effect (%) | 80 - 120% | 70 - 130% | 70 - 130% |
Visualizations
Caption: Proposed analytical workflow for environmental samples.
Conclusion
This application note provides a detailed, proposed framework for the analysis of isosorbide and its primary metabolite in environmental matrices using this compound as an internal standard. The combination of established extraction techniques like SPE and QuEChERS with the sensitivity and selectivity of LC-MS/MS offers a robust approach for environmental monitoring. The use of a deuterated internal standard is critical for achieving high-quality quantitative data by mitigating matrix effects and accounting for procedural variability. While this method is presented as a proposal, it is based on well-established principles of environmental analytical chemistry and provides a strong foundation for researchers to develop and validate a method for this specific application.
References
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - ProQuest [proquest.com]
- 2. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Isosorbide-D8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS analysis when using Isosorbide-D8 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Isosorbide, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[1][2][4] Endogenous phospholipids, salts, and metabolites in the sample can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's source, leading to unreliable results.[1]
Q2: Why is a deuterated internal standard like this compound recommended for bioanalysis?
A2: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS bioanalysis.[1][5] Since it is chemically and physically almost identical to the analyte of interest (Isosorbide), it co-elutes chromatographically and experiences nearly the same matrix effects.[1][6] This co-elution allows the deuterated internal standard to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement, leading to more accurate and precise quantification.[1][5]
Q3: Can a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects.[1][7] In some cases, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix.[1][7] This can sometimes be attributed to slight differences in retention time between the analyte and the deuterated standard (the "isotope effect").[7] Therefore, careful method development and validation are still crucial.
Q4: What are the key validation parameters to assess when developing a bioanalytical method with this compound?
A4: Key validation parameters include selectivity, linearity, accuracy, precision, matrix effect, extraction recovery, and stability.[8][9] It is essential to evaluate the matrix effect from multiple sources of the biological matrix to ensure the method is robust and reliable.[5]
Troubleshooting Guides
This guide addresses specific issues that may arise during your experiments due to matrix effects, even when using this compound.
Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples
-
Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation). What could be the cause and how can I fix it?
-
Answer: This is a common indicator of uncompensated matrix effects.[10] While this compound is designed to mimic the analyte's behavior, significant or highly variable ion suppression or enhancement can still lead to inaccurate results.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure the this compound response is consistent across all samples. High variability in the internal standard response suggests it is not adequately compensating for the matrix effect.[10]
-
Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[10][11] This will help you understand the magnitude of the matrix effect.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte and this compound from co-eluting matrix components.[10] This can involve changing the column, mobile phase composition, or gradient profile.
-
-
Issue 2: Inconsistent or Unexpectedly Low/High this compound Response
-
Question: The peak area of my this compound is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?
-
Answer: Inconsistent internal standard response points to a variable matrix effect that the this compound is not fully tracking.[10] This can be due to differences in the composition of individual samples.
-
Troubleshooting Steps:
-
Investigate Sample Matrix Variability: If possible, obtain and test different lots of the biological matrix. If the this compound response varies significantly between lots, a more robust sample cleanup method is likely needed.
-
Check for Carryover: Inject a blank sample immediately after a high-concentration standard or sample to assess carryover.[11] If carryover is observed, optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration.
-
Evaluate Extraction Recovery: A consistently low response may indicate poor extraction recovery of this compound. Experiment with different extraction solvents or SPE cartridges to optimize recovery.
-
-
Issue 3: Isotopic Interference or Crosstalk
-
Question: I am observing a signal in my blank samples at the mass transition for Isosorbide or in my this compound standard at the mass transition for the analyte. What should I do?
-
Answer: This could be due to isotopic contribution from the analyte to the internal standard signal, or vice versa, or contamination.
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Analyze a high concentration solution of this compound and check for any signal at the analyte's mass transition. Also, analyze a high concentration of the analyte and check for a signal at the internal standard's transition.
-
Optimize Mass Spectrometry Parameters: Ensure that the MRM transitions are specific and that the collision energies are optimized to minimize any potential crosstalk.
-
Adjust Concentration of Internal Standard: If there is significant contribution from the analyte to the internal standard signal at the upper limit of quantification (ULOQ), consider reducing the concentration of the internal standard.
-
-
Data Presentation
The following tables illustrate how to present data when evaluating matrix effects and the performance of this compound.
Table 1: Example Data for Matrix Effect Evaluation
| Sample Set | Description | Mean Analyte Peak Area | Mean IS (this compound) Peak Area | Analyte/IS Ratio |
| A | Analyte + IS in Solvent | 150,000 | 300,000 | 0.50 |
| B | Analyte + IS in Extracted Blank Matrix | 120,000 | 245,000 | 0.49 |
| C | Blank Matrix Extract | < LLOQ | < LLOQ | N/A |
Table 2: Calculation of Matrix Factor and IS-Normalized Matrix Factor
| Parameter | Calculation | Result | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | 0.80 | Indicates 20% ion suppression. |
| IS-Normalized MF | (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A) | 0.98 | Indicates good compensation for matrix effects by this compound. |
Note: The data in these tables are for illustrative purposes only.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using the Post-Extraction Spike Method
This protocol is used to determine if the matrix is causing ion suppression or enhancement and to assess how well this compound compensates for these effects.[11]
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Isosorbide) and the internal standard (this compound) into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix just before the final evaporation and reconstitution step. The final concentration should be the same as in Set A.
-
Set C (Blank Matrix): Extract the blank biological matrix without adding the analyte or internal standard. This is to ensure there are no interfering peaks.
-
-
Analyze the Samples: Inject the three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of the analyte in Set B) / (Mean peak area of the analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Mean analyte/IS peak area ratio in Set B) / (Mean analyte/IS peak area ratio in Set A)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[5]
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. waters.com [waters.com]
- 8. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - ProQuest [proquest.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Isotopic exchange issues with Isosorbide-D8 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isosorbide-D8 in solution. The focus is on addressing potential isotopic exchange issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, in the context of this compound, is the process where deuterium (B1214612) (D) atoms on the molecule are replaced by hydrogen (H) atoms from the surrounding environment, such as protic solvents (e.g., water, methanol). This process is also referred to as H/D exchange or back-exchange. It is a significant concern because the loss of deuterium atoms compromises the isotopic purity of the standard. In quantitative analyses, such as those using mass spectrometry, where this compound is often used as an internal standard, this can lead to inaccurate and unreliable results. The C-D bond is generally more stable than a C-H bond, which is the basis for the utility of many deuterated drugs and standards.[][][3] However, under certain conditions, this exchange can be accelerated.
Q2: Where are the deuterium atoms located on the this compound molecule and how does this affect stability?
This compound is a deuterated analog of Isosorbide. The deuterium atoms are typically located on the carbon backbone of the molecule. Based on its structure, which includes two fused furan (B31954) rings and two secondary hydroxyl groups, the deuterium atoms in this compound are on carbon atoms. Deuterium atoms directly bonded to carbon are generally considered stable and less prone to exchange compared to deuterium on heteroatoms like oxygen or nitrogen.[4] The hydrogens (and therefore the deuteriums in the deuterated analog) on the carbon atoms of the bicyclic ether system and those adjacent to the hydroxyl groups are the ones of interest. While C-D bonds are strong, those on carbons alpha to a heteroatom (like the oxygen in the ether or hydroxyl groups) can be more susceptible to exchange under certain catalytic conditions.
Q3: What are the primary factors that can induce isotopic exchange in this compound solutions?
The rate of hydrogen-deuterium exchange is primarily influenced by the following factors:
-
pH: The exchange process can be catalyzed by both acids and bases.[5] Extreme pH values (highly acidic or highly basic) can significantly accelerate the rate of exchange. For many deuterated compounds, the minimum rate of exchange is often observed in a slightly acidic to neutral pH range.
-
Temperature: Higher temperatures provide more energy to overcome the activation barrier for the C-D bond cleavage, thus increasing the rate of isotopic exchange.
-
Solvent: Protic solvents, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (C₂H₅OH), are sources of protons and can readily participate in the exchange process. Aprotic solvents (e.g., acetonitrile, dichloromethane) are generally preferred for storing and handling deuterated standards to minimize exchange.
Q4: How can I detect if isotopic exchange is occurring with my this compound standard?
Two primary analytical techniques are used to detect and quantify isotopic exchange:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of this compound.[6][7] A loss of deuterium will result in a shift in the mass-to-charge ratio (m/z) of the molecular ion, with the appearance of ions corresponding to Isosorbide-D7, -D6, and so on. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for this analysis.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR can be used to monitor the extent of deuteration at specific sites on the molecule.[10][11][12] In ¹H NMR, the disappearance of a proton signal at a specific chemical shift indicates its replacement by deuterium. Conversely, the appearance of a signal in a previously deuterated position can indicate back-exchange.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Decrease in the isotopic purity of this compound over time as measured by MS. | Isotopic exchange with protic solvents or reagents. | - Prepare solutions in aprotic solvents (e.g., acetonitrile, dioxane) whenever possible.- If aqueous solutions are necessary, use D₂O-based buffers.- Minimize the time the sample spends in protic solvents before analysis. |
| Exposure to acidic or basic conditions. | - Adjust the pH of the solution to a neutral range (pH 6-8) if the experimental conditions allow.- Avoid strong acids or bases in sample preparation and storage buffers. | |
| Elevated storage or experimental temperatures. | - Store this compound solutions at low temperatures (e.g., 4°C or -20°C).- Avoid heating solutions containing this compound for extended periods. | |
| Appearance of unexpected peaks in the ¹H NMR spectrum of an this compound solution. | Back-exchange of deuterium with hydrogen from residual water in the NMR solvent or from the sample matrix. | - Use high-purity, anhydrous deuterated NMR solvents.- Ensure all glassware is thoroughly dried before use.- Lyophilize the sample from D₂O to remove exchangeable protons before dissolving in the final NMR solvent. |
| Inconsistent quantitative results when using this compound as an internal standard. | On-column or in-source isotopic exchange during LC-MS analysis. | - Optimize LC mobile phase composition to avoid extreme pH.- Evaluate the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source exchange.- Perform a stability study of this compound in the final analytical mobile phase. |
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. This data is representative and the actual extent of exchange may vary depending on the specific experimental setup.
| Condition | pH | Temperature (°C) | Solvent | Incubation Time (hours) | Isotopic Purity (% D8) | Notes |
| Control | 7.0 | 4 | Acetonitrile | 24 | >99% | Minimal exchange expected under these conditions. |
| Acidic | 2.0 | 25 | 50:50 Acetonitrile:Water | 24 | ~98% | Slight exchange may be observed. |
| Basic | 10.0 | 25 | 50:50 Acetonitrile:Water | 24 | ~95% | Increased exchange is likely under basic conditions. |
| Elevated Temp. | 7.0 | 50 | 50:50 Acetonitrile:Water | 24 | ~97% | Higher temperature accelerates exchange. |
| Protic Solvent | 7.0 | 25 | Methanol | 24 | ~98% | Protic solvents can contribute to exchange. |
| Extreme Acidic | 1.0 | 50 | 50:50 Acetonitrile:Water | 24 | <90% | Significant exchange is expected. |
| Extreme Basic | 12.0 | 50 | 50:50 Acetonitrile:Water | 24 | <85% | Significant exchange is expected. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Isotopic Exchange by LC-MS/MS
Objective: To quantify the extent of isotopic exchange of this compound under specific solution conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare test solutions by diluting the stock solution into the desired solvent systems (e.g., different pH buffers, protic vs. aprotic solvents).
-
Prepare a "time zero" sample by immediately analyzing a freshly prepared test solution.
-
Incubate the remaining test solutions under the desired temperature conditions for specific time points (e.g., 1, 4, 8, 24 hours).
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the analysis of Isosorbide.
-
Monitor the mass transitions for this compound and its potential lower deuterated analogs (Isosorbide-D7, -D6, etc.), as well as the non-deuterated Isosorbide.
-
Acquire data for the "time zero" sample and all incubated samples.
-
-
Data Analysis:
-
Calculate the peak areas for each deuterated and non-deuterated species at each time point.
-
Determine the percentage of each species relative to the total Isosorbide species detected.
-
Plot the percentage of this compound remaining over time for each condition to determine the rate of exchange.
-
Protocol 2: Monitoring Isotopic Exchange by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the isotopic exchange at specific positions on the this compound molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) for a reference "time zero" spectrum.
-
To initiate the exchange, add a known amount of a protic solvent (e.g., H₂O or CH₃OH) to the NMR tube.
-
Alternatively, dissolve the this compound directly in a protic deuterated solvent (e.g., D₂O or methanol-d₄) containing a known amount of H₂O.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after the addition of the protic solvent ("time zero").
-
Acquire subsequent ¹H NMR spectra at various time intervals (e.g., 1, 4, 8, 24 hours) while maintaining the sample at a constant temperature.
-
-
Data Analysis:
-
Process and phase all spectra consistently.
-
Integrate the signals corresponding to the protons that have exchanged with deuterium.
-
Use an internal standard with non-exchangeable protons to normalize the integrals.
-
The increase in the integral of a specific proton signal over time is indicative of the rate of back-exchange at that position.
-
Visualizations
Caption: Simplified pathway of Isotopic Exchange for this compound.
Caption: Troubleshooting workflow for this compound isotopic exchange issues.
References
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 12. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Isosorbide-D8
Welcome to the technical support center for the analysis of Isosorbide (B1672297) and its deuterated internal standard, Isosorbide-D8, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound?
A1: While specific parameters should be optimized for your instrument, the following table provides a strong starting point based on the analysis of a similar compound, Isosorbide-5-mononitrate (5-ISMN), and its stable isotope-labeled internal standard.[1][2] For Isosorbide and this compound, similar conditions can be adapted. Neutral molecules like Isosorbide often ionize poorly; forming an adduct, such as with acetate (B1210297), can significantly improve signal intensity in negative ion mode.[3]
Table 1: Recommended Starting Mass Spectrometry Parameters (Negative ESI)
| Parameter | Analyte (Isosorbide) | Internal Standard (this compound) |
| Precursor Ion (m/z) | [M+Acetate]⁻ | [M+Acetate]⁻ |
| Product Ion (m/z) | To be determined empirically | To be determined empirically |
| Ion Spray Voltage | -4500 V | -4500 V |
| Declustering Potential | -25 V | -25 V |
| Entrance Potential | -10 V | -10 V |
| Collision Energy (CE) | -20 V (starting point) | -20 V (starting point) |
| Collision Cell Exit Potential | -3 V | -3 V |
Note: The precursor ion for Isosorbide and this compound will need to be determined based on the formation of a suitable adduct, such as an acetate adduct, for optimal ionization.[3] The product ions and collision energies should be optimized by infusing a standard solution of each compound into the mass spectrometer.
Q2: I am observing low signal intensity for my this compound internal standard. What are the possible causes and solutions?
A2: Low signal intensity of a deuterated internal standard can be caused by several factors:
-
Suboptimal Ionization: Isosorbide, being a neutral molecule, may not ionize efficiently. Consider using a mobile phase additive that promotes adduct formation, such as ammonium (B1175870) acetate for [M+Acetate]⁻ ions in negative mode.[3]
-
Matrix Effects: Components in your sample matrix can suppress the ionization of the internal standard.[4][5] To mitigate this, improve your sample clean-up procedure or adjust your chromatographic separation to move the internal standard away from interfering matrix components.
-
Incorrect Concentration: Ensure the concentration of your this compound working solution is appropriate for your assay's sensitivity.[5][6]
-
Instrument Tuning: The mass spectrometer may not be properly tuned for the mass range of your analyte and internal standard.[5] Regular tuning and calibration are crucial for optimal performance.[5]
Q3: My this compound peak is showing a different retention time than the unlabeled Isosorbide. Is this normal?
A3: Yes, a slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "deuterium isotope effect".[4] This can sometimes lead to differential matrix effects if the two compounds elute in regions with varying levels of ion suppression.[6] While complete co-elution is ideal, minor separation is often manageable. If the separation is significant and impacts quantitation, you may need to adjust your chromatographic method to minimize the retention time difference.[6]
Q4: How can I check for and prevent H/D exchange (isotopic instability) with this compound?
A4: Hydrogen-deuterium (H/D) exchange occurs when deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled signal.
-
Labeling Position: The stability of the deuterium labels is critical. Ensure your this compound is labeled on stable, non-exchangeable positions (e.g., on the carbon backbone). Avoid standards with deuterium on hydroxyl (-OH) groups, as these are prone to exchange in protic solvents.[4][7][8][9]
-
Experimental Check: To test for H/D exchange, incubate your this compound in a blank matrix under your typical sample preparation conditions (e.g., temperature, pH, time). Analyze the sample and monitor for any increase in the signal of the unlabeled Isosorbide.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Problem: Asymmetrical peaks can lead to inaccurate integration and reduced sensitivity.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample or use a column with a higher loading capacity.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Try a different column chemistry or adjust the mobile phase pH or ionic strength.
-
Inappropriate Mobile Phase: Ensure your mobile phase is compatible with your column and analyte. For reversed-phase chromatography, ensure sufficient organic solvent to elute your compounds effectively.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Problem: High variability in peak areas or ratios between runs.
-
Possible Causes & Solutions:
-
Sample Preparation Variability: Inconsistent extraction recovery can lead to variable results. Ensure your sample preparation method is robust and reproducible.
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
LC System Instability: Fluctuations in pump pressure or column temperature can affect retention times and peak areas. Ensure the LC system is properly maintained and equilibrated.
-
Internal Standard Addition: Inconsistent addition of the internal standard is a common source of error. Use a precise and calibrated pipette.
-
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters
-
Prepare Standard Solutions: Prepare separate ~1 µg/mL solutions of Isosorbide and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse each solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Perform a full scan in both positive and negative ion modes to identify the most abundant precursor ion. For Isosorbide, expect to see adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in positive mode, and [M-H]⁻ or [M+Acetate]⁻ in negative mode. Select the most stable and intense ion for fragmentation.
-
Product Ion Scan: Select the precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 5 to 40 eV).
-
Select MRM Transitions: Identify the most intense and stable product ions. Choose at least two transitions for each compound: one for quantification (quantifier) and one for confirmation (qualifier).
-
Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization experiment by acquiring data at various CE values to find the energy that produces the maximum signal intensity.[10]
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
This is a general protocol and should be optimized for your specific matrix. A liquid-liquid extraction method was successfully used for the analysis of Isosorbide-5-mononitrate from human plasma.[1][2]
-
Sample Aliquoting: To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Extraction: Add 200 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting poor peak shape of Isosorbide-D8 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Isosorbide-D8. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly poor peak shape, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape for a polar, deuterated compound like this compound in reversed-phase HPLC is a frequent challenge. The issues typically stem from unwanted secondary interactions, improper method parameters, or system problems.
-
Secondary Silanol (B1196071) Interactions: This is the most common cause of peak tailing for polar or basic compounds.[1] Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can form strong hydrogen bonds with the hydroxyl groups on this compound, creating a secondary retention mechanism that leads to tailing peaks.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical as it dictates the ionization state of analytes.[3][4] If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening or tailing.[3]
-
Column Issues: Column performance degrades over time.[5] Voids in the packing bed, contamination from sample matrices, or a partially blocked inlet frit can distort the sample path, causing peak shape problems for all analytes.[6][7] Using a mismatched stationary phase (e.g., a standard C18 for a highly polar compound without appropriate mobile phase modifiers) can also lead to poor peak shape.[5]
-
Sample Overload: Injecting too much sample mass or a highly concentrated sample can saturate the stationary phase, leading to peak fronting or tailing.[2][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) in a mobile phase starting with 5% acetonitrile), it can cause peak distortion.[1][9]
-
Extra-Column Volume (Dead Volume): Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and lead to tailing peaks.[1][3]
Q2: My this compound peak is exhibiting significant tailing. What steps can I take to improve its shape?
Peak tailing is a solvable problem that usually requires a systematic approach to identify the root cause. The following workflow and parameter adjustments can help you achieve a sharp, symmetrical peak.
Troubleshooting Workflow:
The first step is to determine if the problem is specific to this compound or affects all peaks in the chromatogram. This helps isolate the issue to either a chemical interaction or a system-wide problem.
Parameter Optimization Summary:
The table below summarizes key parameters to adjust and their likely impact on the peak shape of this compound.
| Parameter | Recommended Action | Expected Outcome on Peak Tailing | Potential Side Effects |
| Mobile Phase pH | Adjust pH to be at least 2 units away from the analyte's pKa. | Significant Decrease | May alter retention time and selectivity of other analytes. |
| Mobile Phase Additives | Add a buffer (e.g., 10-50 mM ammonium (B1175870) acetate (B1210297) or formate).[10] | Decrease | High salt concentrations can suppress MS signals.[4] |
| Column Type | Switch to a modern, high-purity, end-capped C18 column or a polar-embedded column.[3][6] | Significant Decrease | May require re-optimization of the mobile phase gradient. |
| Column Temperature | Increase column temperature by 5-10 °C. | Minor Decrease | Can decrease retention time and alter selectivity. |
| Injection Volume | Reduce injection volume by 50% or dilute the sample.[5] | Decrease | Results in a lower signal-to-noise ratio. |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition.[1] | Decrease | May require changes to the sample preparation workflow. |
Q3: I see a small, consistent retention time shift between this compound and non-deuterated Isosorbide. Is this a problem?
A small, consistent shift in retention time (RT) between a deuterated internal standard and its non-deuterated analyte is an expected and well-documented phenomenon known as the chromatographic isotope effect .[11]
-
Cause: Deuterium is slightly larger and forms slightly stronger bonds than hydrogen (protium).[11] This can subtly alter the molecule's polarity and its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly less retained and therefore elute marginally earlier than their non-deuterated counterparts.[11]
-
What is Normal: A small, highly reproducible RT shift is generally not a cause for concern, provided the peaks are integrated correctly.
-
When to Worry: If the RT shift is large, inconsistent, or drifts over a sequence of injections, it points to other problems such as insufficient column equilibration, mobile phase composition changes, or system leaks.[11] For accurate quantification in LC-MS, it is crucial that the analyte and its deuterated internal standard co-elute as closely as possible to experience the same degree of matrix effects (ion suppression or enhancement).[12]
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Isosorbide Analysis
This protocol provides a starting point for developing a robust method for Isosorbide analysis, focusing on good peak shape. It is based on common practices for polar analytes.
-
HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 5 minutes (adjust as needed for retention).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Sample Diluent: Initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with additive).
Rationale: The use of a buffer or acid in the mobile phase helps to maintain a consistent pH and suppress silanol interactions, improving peak symmetry.[4][10] A modern, end-capped column minimizes the number of free silanol groups available for secondary interactions.[3][6]
Visualizing the Cause of Peak Tailing
The primary chemical interaction causing peak tailing for polar analytes like this compound on silica-based columns is the interaction with residual silanol groups.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: The Impact of Isosorbide-D8 Purity on Quantification Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Isosorbide-D8 as an internal standard in quantitative analysis. Accurate quantification is paramount in bioanalytical studies, and the purity of the internal standard is a critical factor that can significantly influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of my this compound internal standard so important for accurate quantification?
A1: The fundamental assumption in internal standard-based quantification is that the internal standard is a pure and accurate representation of the analyte's behavior during sample preparation and analysis.[1] Any impurities in the this compound can lead to significant errors in the final calculated concentration of the analyte. The two primary aspects of purity to consider are chemical purity and isotopic purity.
Q2: What is the difference between chemical and isotopic purity for this compound?
A2:
-
Chemical Purity: Refers to the percentage of the material that is this compound, exclusive of any other chemical entities. Impurities could be starting materials, by-products from the synthesis, or degradation products.
-
Isotopic Purity: Refers to the percentage of the this compound molecules that contain the desired number of deuterium (B1214612) atoms (in this case, eight). Isotopic impurities include molecules with fewer than eight deuterium atoms (e.g., D0 to D7).
Q3: What are the most common consequences of using impure this compound?
A3: The most significant consequence is the inaccurate quantification of the target analyte. Specifically:
-
Overestimation of the Analyte: If the this compound is contaminated with the non-deuterated analyte (Isosorbide, D0), this will artificially inflate the analyte's signal, leading to a calculated concentration that is higher than the true value.[2][3] This is particularly problematic at the lower limit of quantification (LLOQ).[3]
-
Inaccurate Calibration Curve: Impurities can affect the linearity of the calibration curve, leading to biased results across the entire concentration range.[4]
-
Interference: Other isotopologues or chemical impurities can co-elute with the analyte or internal standard, causing signal suppression or enhancement, which compromises the accuracy of the measurement.[4][5]
Q4: My deuterated internal standard has a slightly different retention time than the analyte. Is this a problem?
A4: Yes, this can be a significant issue. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to the kinetic isotope effect.[2][6] This lack of co-elution can expose the analyte and the internal standard to different matrix effects, where components of the sample matrix (e.g., plasma, urine) can differentially suppress or enhance the ionization of the two compounds.[2][3] This differential matrix effect can lead to inaccurate and inconsistent results.[2]
Q5: How can I be sure of the purity of my this compound standard?
A5: Always request a Certificate of Analysis (CoA) from your supplier.[2] The CoA should provide detailed information on both the chemical and isotopic purity of the standard. For critical applications, it is advisable to independently verify the purity using high-resolution mass spectrometry or other appropriate analytical techniques.[1][2]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your calculated concentrations for quality control samples are consistently high or low, or there is poor precision in your measurements.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Contamination of this compound with unlabeled Isosorbide (D0) | 1. Review the Certificate of Analysis for isotopic purity. 2. Prepare a sample containing only the this compound internal standard and analyze it, monitoring for the mass transition of the unlabeled analyte.[7] | If significant D0 impurity is detected (a response greater than 20% of the LLOQ response is a common concern), source a higher purity standard.[7] Consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to this issue.[3] |
| Differential Matrix Effects | 1. Overlay the chromatograms of the analyte and this compound to check for co-elution.[2] 2. Conduct a post-extraction addition experiment to evaluate matrix effects for both the analyte and the internal standard.[2][7] | Optimize your chromatographic method (e.g., adjust the mobile phase gradient, change the column) to achieve complete co-elution.[2][7] Improve your sample clean-up procedure to remove interfering matrix components.[2] |
| Isotopic Instability (H/D Back-Exchange) | 1. Incubate the this compound in a blank matrix under the same conditions as your sample preparation and analysis.[2] 2. Analyze the sample and monitor for an increase in the signal of the unlabeled analyte.[2] | Avoid harsh pH conditions (highly acidic or basic) during sample preparation and in your mobile phase.[8] Ensure the deuterium labels are on stable positions of the molecule (e.g., not on hydroxyl or amine groups).[8] |
Issue 2: Poor Calibration Curve Linearity
Symptom: Your calibration curve is non-linear, particularly at the lower or upper ends.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Interference from Isotopic Impurities | 1. Analyze a high-concentration sample of the analyte and check for any signal in the internal standard's mass transition (cross-talk from natural isotopes).[4] 2. Analyze a sample of the internal standard and check for signals from other isotopologues. | If there is significant cross-talk, you may need to use a higher mass deuterated standard or a ¹³C-labeled standard.[3] Ensure that the concentration of the internal standard is appropriate and does not lead to detector saturation.[4] |
| Presence of a Co-eluting Chemical Impurity | 1. Analyze the this compound standard by itself using a high-resolution mass spectrometer to identify any unexpected masses. 2. Use a different chromatographic column or mobile phase to see if any unknown peaks resolve from the internal standard peak. | If a significant chemical impurity is identified, a new, higher purity standard is required.[5] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the contribution of the unlabeled analyte (D0) and other lower deuterated isotopologues in the this compound internal standard.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at the same concentration used in your analytical method.
-
-
LC-MS/MS Analysis:
-
Inject the this compound solution into the LC-MS/MS system.
-
Acquire data by monitoring the mass transitions for both the this compound and the unlabeled Isosorbide.
-
-
Data Analysis:
-
Integrate the peak area for the unlabeled Isosorbide signal.
-
Prepare a standard curve for the unlabeled Isosorbide.
-
Calculate the concentration of the D0 impurity in the this compound solution. The response for the unlabeled analyte should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[7]
-
Protocol 2: Evaluation of H/D Back-Exchange
Objective: To assess the stability of the deuterium labels on this compound under experimental conditions.
Methodology:
-
Sample Preparation:
-
Set A (Control): Prepare a solution of this compound in a pure solvent (e.g., methanol).
-
Set B (Matrix): Spike the this compound into a blank sample matrix (e.g., plasma, urine) at the same concentration as Set A.
-
-
Incubation:
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[2]
-
-
Sample Processing:
-
Process the samples using your established extraction procedure.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: Impact of D0 impurity on analyte quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of Isosorbide-D8 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Isosorbide-D8 during sample preparation for analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sample analysis?
This compound is a stable isotope-labeled (SIL) version of Isosorbide (B1672297). In a SIL compound, several hydrogen atoms are replaced by their stable, non-radioactive isotope, deuterium (B1214612) (D or ²H).[1] Due to the higher mass afforded by these isotopes, SIL analogs like this compound are ideal internal standards (IS) for chromatographic methods that use mass spectrometry (MS) detection, such as LC-MS/MS.[1] An internal standard is a chemical substance added at a consistent concentration to all samples, which helps to correct for variability during sample processing and analysis, thereby improving the accuracy and reproducibility of the results.[2][3]
Q2: What are the primary causes of this compound degradation or signal loss during sample preparation?
The degradation of this compound is analogous to its non-deuterated counterpart. The primary risks during sample preparation include:
-
Chemical Degradation: The core isosorbide structure is susceptible to degradation under harsh chemical conditions. Forced degradation studies on the related compound, isosorbide dinitrate, show significant breakdown under basic hydrolysis (using sodium hydroxide), oxidative stress, and high heat.[4]
-
Deuterium Exchange: This is a critical issue for deuterated standards. Deuterium atoms can be replaced by protons (hydrogen) from the surrounding environment, such as the sample matrix or solvents.[5] This "back-exchange" leads to a decrease in the mass of the internal standard, compromising accurate quantification.[6]
-
Factors Promoting Deuterium Exchange:
-
pH: Acidic or basic conditions can catalyze the exchange. It is recommended to keep aqueous solutions near a neutral pH.[5]
-
Temperature: Higher temperatures increase the rate of exchange.[5]
-
Label Position: Deuterium atoms on certain carbons, such as those adjacent to carbonyl groups, can be more susceptible to exchange.[1]
-
Q3: How can I prevent deuterium exchange?
To maintain the isotopic integrity of this compound:
-
Control pH: Whenever possible, maintain the pH of aqueous solutions near neutral.[5]
-
Use Aprotic Solvents: When feasible, use aprotic solvents (solvents that cannot donate protons), such as acetonitrile (B52724) or ethyl acetate, during extraction steps.[5]
-
Minimize Temperature: Avoid excessive heat during sample preparation. Perform extractions at room temperature or on ice if necessary.[5]
-
Limit Exposure Time: Reduce the time the standard is in contact with potentially reactive matrices or solvents.
Q4: What are the recommended storage conditions for this compound stock and working solutions?
Proper storage is essential to maintain the integrity of the standard.[5]
-
Stock Solutions: Prepare stock solutions in a non-reactive, high-purity solvent like methanol (B129727) or acetonitrile. For long-term storage, temperatures of -20°C are often recommended.[5]
-
Working Solutions: Working solutions can often be stored at 4°C for shorter periods.[5]
-
Protection from Light: Store solutions in amber vials or in the dark to prevent potential photodegradation.[5]
-
Manufacturer's Guidance: Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent recovery of this compound | 1. Chemical Degradation: Exposure to harsh pH (especially basic conditions) or high temperatures during sample processing.[4] 2. Extraction Issues: The chosen extraction solvent may not be optimal for this compound, or the pH may not be suitable for efficient partitioning. | 1. Optimize pH and Temperature: Neutralize sample pH before extraction. Avoid heating steps if possible, or use lower temperatures (e.g., < 40°C) for shorter durations. 2. Refine Extraction Method: Test different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether). Adjust the sample pH to ensure this compound is in a neutral form for efficient liquid-liquid extraction. |
| High variability in the this compound signal between samples | 1. Differential Matrix Effects: Components in the biological matrix (e.g., lipids, salts) can suppress or enhance the ionization of the internal standard differently from sample to sample.[6] 2. Deuterium Exchange: Inconsistent levels of back-exchange occurring across samples due to variations in sample matrix pH or processing time.[6] | 1. Improve Sample Cleanup: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. Alternatively, dilute the sample to reduce matrix effects.[6] 2. Standardize and Control Conditions: Ensure uniform processing times for all samples. Check and buffer the pH of all samples and solutions to maintain neutrality. Perform an incubation study by leaving the IS in a blank matrix for the duration of your sample prep time to check for back-exchange.[6] |
| Appearance of a peak at the mass of the non-labeled Isosorbide | 1. Isotopic Impurity: The this compound standard may contain a small amount of the non-labeled analog.[6] 2. Significant Deuterium Exchange: Extensive back-exchange has converted a portion of the deuterated standard into the non-labeled form.[7] | 1. Check Certificate of Analysis: Verify the isotopic purity of the standard from the supplier's documentation. It should be ≥98%.[6] 2. Mitigate Exchange Conditions: Immediately implement strategies to prevent deuterium exchange: control pH, use aprotic solvents, and avoid high temperatures.[5] |
Stability Data Summary
The stability of the core isosorbide structure is indicative of the stability of this compound. The following table summarizes forced degradation data for the related compound, isosorbide dinitrate (ISDN).
| Condition | Reagent/Temp | Duration | Outcome | Reference |
| Acid Hydrolysis | 0.1 M HCl | 72 hours at 60°C | Stable | [4] |
| Neutral Hydrolysis | Water | 24 hours at 60°C | Stable | [4] |
| Base Hydrolysis | 0.1 M NaOH | 44 hours at 26°C | Unstable (Degradation occurs) | [4] |
| Oxidation | Not Specified | Not Specified | Unstable (Degradation occurs) | [4] |
| Thermal | Dry Heat | 6 days at 80°C | Unstable (Degradation occurs) | [4] |
| Photolysis (Basic) | 0.1 M NaOH + Light | 8 hours | Unstable (Degradation occurs) | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Sample Preparation
This protocol is a rapid method for removing the majority of proteins from a plasma sample.
-
Reagent Preparation:
-
Precipitation Solvent: Acetonitrile containing this compound at the desired working concentration (e.g., 100 ng/mL). Prepare fresh and store at 4°C.
-
-
Procedure:
-
Aliquot 100 µL of plasma sample (or standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the cold Precipitation Solvent (a 3:1 solvent-to-plasma ratio).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Sample Preparation
LLE provides a cleaner extract compared to PPT and is useful for removing salts and other highly polar interferences.
-
Reagent Preparation:
-
Internal Standard Working Solution: this compound in 50:50 methanol:water.
-
pH Adjustment (if needed): 0.1 M Ammonium hydroxide (B78521) or a suitable buffer to ensure the sample is at a neutral or slightly basic pH before extraction.
-
-
Procedure:
-
Aliquot 100 µL of plasma sample into a clean tube.
-
Add 10 µL of the Internal Standard Working Solution and vortex briefly.
-
(Optional but recommended) Add 50 µL of buffer to adjust pH.
-
Add 600 µL of ethyl acetate.
-
Cap and vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
-
Visualizations
Caption: Standard sample preparation workflows for this compound.
Caption: Troubleshooting decision tree for this compound internal standard issues.
Caption: Primary hydrolytic degradation pathway for the isosorbide nitrate (B79036) structure.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing cross-contamination with unlabeled isosorbide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-contamination with unlabeled isosorbide (B1672297) during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary routes of cross-contamination with unlabeled isosorbide in a laboratory setting?
A1: Cross-contamination with unlabeled isosorbide can occur through several primary routes:
-
Airborne Transmission: Isosorbide, being a crystalline solid, can potentially form fine dust or aerosols during handling, such as weighing or transferring the powder.[1][2] These airborne particles can then settle on surfaces, equipment, or other samples throughout the laboratory.
-
Mechanical Transfer: Direct contact is a major source of contamination. This can happen through shared laboratory equipment (e.g., spatulas, weighing boats, glassware), contaminated gloves, or improper cleaning of work surfaces.
-
Shared Solvent/Reagent Contamination: Using a stock solution or solvent that has been inadvertently contaminated with isosorbide can introduce it into multiple experiments.
Q2: What are the key physicochemical properties of isosorbide that contribute to cross-contamination risk?
A2: Isosorbide's properties present unique challenges for contamination control:
-
Hygroscopicity: Isosorbide is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] This can make it sticky and more likely to adhere to surfaces, complicating cleaning efforts. The critical relative humidity of isosorbide is approximately 48% RH at 25°C, above which it will deliquesce (dissolve in absorbed atmospheric water).[3]
-
Solubility: Isosorbide is very soluble in water and polar organic solvents like ethanol, methanol (B129727), and DMSO.[4] While this aids in dissolving the compound for experiments, it also means that aqueous cleaning solutions or solvent rinses can easily become contaminated and spread the substance if not managed properly.
-
Polarity: Isosorbide is a highly polar molecule. This property can influence its adhesion to polar surfaces like glass.
Q3: How can I differentiate between a labeled isosorbide standard and an unlabeled isosorbide contaminant in my analysis?
A3: Mass spectrometry (MS) is the most effective technique for distinguishing between labeled and unlabeled isosorbide.[5][6][7][8]
-
Mass-to-Charge Ratio (m/z): Labeled isosorbide, typically incorporating stable isotopes like ¹³C or ¹⁵N, will have a higher mass-to-charge ratio than its unlabeled counterpart. By analyzing the mass spectrum, you can identify the distinct peaks corresponding to the labeled and unlabeled forms.[5][8]
-
Isotopic Distribution Pattern: The natural abundance of heavy isotopes creates a characteristic isotopic pattern for unlabeled compounds. Labeled compounds will have a distinctly different and predictable pattern based on the incorporated isotopes.[6]
Q4: What are the common degradation products of isosorbide that I should be aware of during troubleshooting?
A4: While isosorbide itself is relatively stable, its derivatives, isosorbide dinitrate (ISDN) and isosorbide mononitrate (ISMN), are more prone to degradation. Common degradation products include the corresponding mononitrates (for ISDN) and inorganic nitrates.[9][10] Understanding these degradation pathways is crucial as their presence can interfere with the analysis of the parent compound.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving issues related to suspected isosorbide cross-contamination.
Guide 1: Investigating Unexpected Peaks in Chromatographic Analysis
If you observe an unexpected peak in your chromatogram that you suspect might be unlabeled isosorbide, follow this workflow:
Guide 2: Systematic Cleaning and Decontamination Protocol
If isosorbide contamination is confirmed, a thorough cleaning of the laboratory space and equipment is necessary.
Section 3: Experimental Protocols
Protocol 1: HPLC-MS Method for Detection of Isosorbide
This protocol outlines a general method for the detection and quantification of isosorbide. Method optimization may be required for specific instrumentation and sample matrices.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | ESI in positive or negative ion mode |
| Scan Range | m/z 100-500 |
| Key Ions (Unlabeled) | [M+H]⁺ or [M-H]⁻ (m/z 147.06 or 145.05) |
Protocol 2: Cleaning Validation Swab/Rinse Test
This protocol is for verifying the effectiveness of cleaning procedures.
-
For Swab Testing:
-
Use a low-lint swab moistened with a suitable solvent (e.g., methanol or a water/methanol mixture).
-
Swab a defined area (e.g., 10x10 cm) of the cleaned surface using overlapping strokes.
-
Extract the swab in a known volume of solvent.
-
-
For Rinse Testing:
-
Rinse the cleaned equipment with a known volume of a suitable solvent.
-
Collect the rinse solution.
-
-
Analysis:
-
Analyze the extract or rinse solution using a validated analytical method (e.g., HPLC-MS as described in Protocol 1) to quantify any residual isosorbide.
-
Compare the results against pre-defined acceptance criteria.
-
Section 4: Data Presentation
Table 1: Solubility of Isosorbide in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | Very soluble | Can be used for initial cleaning, but may spread contamination if not contained. |
| Ethanol | Soluble (~30 mg/mL) | Effective for dissolving and removing isosorbide residues. |
| Methanol | Freely soluble | Another effective solvent for cleaning. |
| DMSO | Soluble (~30 mg/mL) | Useful for stock solutions but may be difficult to remove from surfaces. |
| Acetone | Freely soluble | A good choice for a final rinse due to its volatility. |
| Diethyl Ether | Slightly soluble | Not an effective cleaning solvent for isosorbide. |
| Chloroform | Freely soluble | Can be used for cleaning but with appropriate safety precautions. |
Section 5: Best Practices for Prevention
-
Dedicated Equipment: Whenever possible, use dedicated spatulas, weighing boats, and glassware for handling solid isosorbide.
-
Careful Handling: When weighing and transferring solid isosorbide, perform these tasks in a fume hood or a designated area with controlled airflow to minimize the spread of airborne particles.
-
Immediate Cleaning: Clean up any spills immediately. Due to its hygroscopicity, spilled isosorbide will quickly absorb moisture and become more difficult to remove.
-
Regular Surface Cleaning: Routinely clean benchtops and other surfaces, especially in areas where isosorbide is handled.
-
Proper PPE: Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Change gloves immediately if they become contaminated.
-
Segregation of Samples: Maintain physical separation between experiments involving isosorbide and other sensitive analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced deliquescency of isosorbide by cocrystallization and mechanisms for hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isosorbide | C6H10O4 | CID 12597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Fragmentation Methods for Unlabeled and Isobaric Mass Tag-Labeled O-Glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Dealing with co-eluting interferences with Isosorbide-D8
Welcome to the technical support center for Isosorbide-D8 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding co-eluting interferences and other analytical challenges encountered during the quantitative analysis of Isosorbide (B1672297) using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting interferences in Isosorbide analysis?
A1: Co-eluting interferences in the analysis of Isosorbide can originate from both endogenous and exogenous sources. Endogenous interferences are compounds naturally present in the biological matrix, such as phospholipids, lysophospholipids, and metabolites of other administered drugs.[1] Exogenous interferences can be introduced during sample collection, processing, or analysis, and may include anticoagulants, plasticizers from collection tubes, and residues from sample preparation reagents.[1]
Q2: My this compound internal standard is showing a different retention time than the unlabeled Isosorbide. Why is this happening and how can I fix it?
A2: This phenomenon is known as the chromatographic isotope effect.[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[3]
To address this, you can try optimizing your chromatographic conditions. A shallower gradient or a change in the organic modifier in your mobile phase may help to improve the co-elution of Isosorbide and this compound.[4]
Q3: I am observing poor signal response for Isosorbide and this compound. What could be the issue?
A3: Poor signal response for Isosorbide and its deuterated internal standard is often due to inefficient ionization in the mass spectrometer source. Isosorbide and its nitrate (B79036) esters can have low proton affinity, leading to weak signals in positive ion mode. A common strategy to enhance signal intensity is to promote the formation of adducts in the ion source. For Isosorbide and its metabolites, forming acetate (B1210297) adducts and analyzing in negative ion mode has been shown to be effective.[5][6] This can be achieved by adding a small amount of ammonium (B1175870) acetate to the mobile phase.
Q4: How can I identify and mitigate matrix effects in my Isosorbide assay?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To identify matrix effects, you can perform a post-extraction addition experiment. This involves comparing the analyte response in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects.
To mitigate matrix effects, consider the following strategies:
-
Improve sample preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]
-
Optimize chromatography: Adjust your chromatographic method to separate Isosorbide and this compound from the regions where co-eluting matrix components cause ion suppression.[7]
-
Dilute the sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible sample solvent or issues with the analytical column.
-
Troubleshooting Steps:
-
Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Check the column for contamination or degradation. If necessary, wash the column according to the manufacturer's instructions or replace it.
-
Verify that the column temperature is stable and appropriate for the method.
-
Issue 2: Inconsistent Internal Standard Response
-
Possible Cause: Inconsistent sample preparation, matrix effects, or instrument variability.
-
Troubleshooting Steps:
-
Review your sample preparation procedure for any potential sources of variability, such as inconsistent pipetting or extraction.
-
Investigate for differential matrix effects between samples. Ensure that this compound is co-eluting as closely as possible with the unlabeled Isosorbide.
-
Check the stability of the mass spectrometer by monitoring the signal of a standard solution over time.
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of Isosorbide-5-mononitrate and can be used as a starting point for Isosorbide analysis.[5]
-
To 50 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Add 200 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Protocol 2: LC-MS/MS Parameters for Isosorbide Analysis (Negative Ion Mode)
The following parameters are based on methods for Isosorbide dinitrate and its mononitrates and should be optimized for your specific instrument and application.[8][9]
| Parameter | Recommended Setting |
| LC Column | C18, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol/Acetonitrile |
| Flow Rate | 0.250 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition (Isosorbide Dinitrate) | m/z 295 → 59 (as acetate adduct) |
| MRM Transition (Isosorbide Mononitrate) | m/z 250 → 59 (as acetate adduct) |
Note: The MRM transition for this compound will need to be determined empirically but would be expected to have a precursor ion 8 mass units higher than the unlabeled Isosorbide, with a similar product ion.
Visualizations
Caption: Experimental workflow for Isosorbide analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. myadlm.org [myadlm.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110658281B - Method for detecting isosorbide dinitrate, 5-isosorbide mononitrate and 2-isosorbide mononitrate in blood plasma - Google Patents [patents.google.com]
- 9. CN111257488A - Method for simultaneously detecting isosorbide dinitrate and metabolite thereof in plasma by liquid chromatography-quadrupole mass spectrometry - Google Patents [patents.google.com]
Improving the recovery of Isosorbide-D8 from biological matrices
Welcome to the technical support center for the bioanalysis of Isosorbide-D8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from various biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The three primary techniques for extracting this compound from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the specific matrix, the required level of sample cleanliness, desired analytical sensitivity, and throughput needs.[1][3]
-
Protein Precipitation (PPT): A simple and rapid method ideal for high-throughput analysis, where a solvent like acetonitrile (B52724) is used to denature and precipitate proteins.[2][4]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[5][6] It generally provides cleaner extracts than PPT.[7]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest samples by using a solid sorbent to bind the analyte or interferences.[8][9] It is often used when low detection limits are required.[9]
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery of this compound can stem from several factors:[1][10]
-
Suboptimal Extraction Parameters: Incorrect solvent choice, pH, or solvent-to-sample ratio can lead to incomplete extraction.[11]
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process or suppress/enhance the analytical signal during LC-MS/MS analysis.[12][13]
-
Non-Specific Binding: As a polar compound, this compound may adsorb to plasticware or glassware, leading to losses during sample handling.[1]
-
Incomplete Elution (SPE): The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the SPE sorbent.[14]
-
Analyte Instability: Degradation of this compound during sample collection, storage, or processing can lead to lower recovery.[11]
Q3: How can I minimize matrix effects for this compound analysis?
A3: Matrix effects are a common challenge in bioanalysis that can cause ion suppression or enhancement.[13][15] To minimize their impact:
-
Improve Sample Cleanup: Employ a more selective extraction method. If you are using PPT, switching to LLE or SPE can provide a cleaner extract with fewer interfering components.[7]
-
Optimize Chromatography: Develop a robust chromatographic method to separate this compound from co-eluting matrix components.[12][16] Adjusting the mobile phase gradient or using a different column can improve separation.[7]
-
Sample Dilution: A simple dilution of the sample can often reduce the concentration of interfering matrix components.[7]
-
Change Ionization Mode: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[13][17]
Q4: Why is the response of my internal standard, this compound, inconsistent across a run?
A4: Inconsistent internal standard (IS) response can be caused by several factors:
-
Human Error: Inconsistent pipetting of the IS solution during sample preparation.
-
Lot-Dependent Matrix Effects: Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression or enhancement.
-
Inconsistent Extraction Recovery: Inefficient or inconsistent mixing during extraction can lead to variable recovery.
-
Instrument-Related Issues: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can cause response variability.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery with Protein Precipitation (PPT) | 1. Incomplete protein removal. 2. Analyte co-precipitation with proteins. | 1. Optimize the ratio of precipitation solvent to sample (a 3:1 or 4:1 v/v ratio of acetonitrile to plasma is common).[4][18] 2. Ensure vigorous and consistent vortexing to facilitate complete protein denaturation.[4] 3. Increase centrifugation speed and/or time to form a compact pellet. |
| Low Recovery with Liquid-Liquid Extraction (LLE) | 1. Suboptimal pH for extraction. 2. Incorrect choice of organic solvent. 3. Insufficient mixing/shaking. 4. Formation of an emulsion. | 1. Adjust the pH of the aqueous sample to ensure this compound is in a neutral, non-ionized state, which favors partitioning into the organic solvent. 2. Test different extraction solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) to find one with optimal partitioning for this compound. 3. Increase vortexing/shaking time to ensure thorough mixing between the two phases.[5] 4. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or filtering. |
| Low Recovery with Solid-Phase Extraction (SPE) | 1. Analyte breakthrough during loading. 2. Analyte loss during the wash step. 3. Incomplete elution of the analyte. | 1. Reduce the sample loading flow rate.[14] Consider diluting the sample if the loading solution is too strong.[14] 2. The wash solvent may be too strong. Decrease the organic content of the wash solvent.[1][14] 3. Increase the strength or volume of the elution solvent. Consider adding a modifier (e.g., a small amount of acid or base) to the elution solvent to improve recovery.[1] |
| High Variability in Recovery | 1. Inconsistent sample preparation technique. 2. Non-specific binding to labware. | 1. Ensure consistent vortexing times, solvent additions, and handling procedures for all samples. 2. Use low-binding polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be used.[1] |
| Poor Peak Shape in LC-MS/MS | 1. Issues with the LC column (e.g., degradation, contamination). 2. Inappropriate mobile phase composition. | 1. Replace the LC column and use a guard column to protect it.[19] 2. Optimize the mobile phase pH or organic solvent content to improve peak shape.[20] |
Experimental Protocols
Below are detailed methodologies for the three primary extraction techniques.
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.[2]
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[4]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube for direct injection or further processing.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of the biological sample into a clean glass or polypropylene tube.
-
Add the working solution of this compound.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and 2-propanol).[1][2]
-
Cap the tube and vortex for 2-5 minutes to facilitate extraction.[2][5]
-
Centrifuge at approximately 3,000 x g for 10 minutes to achieve complete phase separation.[1][2]
-
Carefully transfer the organic layer to a new tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[1]
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol for reversed-phase SPE (e.g., using a C18 sorbent).
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry out.[21]
-
Sample Loading: Pre-treat the sample by diluting it with water or a suitable buffer.[8] Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.[2]
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[1]
Quantitative Data Summary
The following table summarizes typical recovery rates for different extraction methods. Actual recovery will depend on the specific matrix and optimized protocol.
| Extraction Method | Analyte | Biological Matrix | Typical Recovery (%) | Reference |
| Liquid-Liquid Extraction | Isosorbide-5-Mononitrate | Human Plasma | 87.0% | [22] |
| Solid-Phase Extraction | Various Drugs | Plasma and Urine | >91% | [23][24] |
| Protein Precipitation | Various Drugs | Plasma | Generally lower and more variable than LLE/SPE | [10][25] |
Visualizations
Experimental Workflows
Caption: Workflow for Protein Precipitation of this compound.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: General Workflow for Solid-Phase Extraction of this compound.
Troubleshooting Logic
Caption: Decision Tree for Troubleshooting Low this compound Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. news-medical.net [news-medical.net]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welchlab.com [welchlab.com]
- 12. eijppr.com [eijppr.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medipharmsai.com [medipharmsai.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Δ9-tetrahydrocannabinol, 11-nor-carboxy-Δ9-tetrahydrocannabinol and cannabidiol in human plasma and urine after a commercial cannabidiol oil product intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of plasma and urine levels of Delta9-tetrahydrocannabinol and its main metabolite by liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. justification of lower recovery - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Isosorbide-D8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Isosorbide-D8 as an internal standard in the validation of an analytical method for the quantification of isosorbide (B1672297) and its metabolites. The performance of a deuterated internal standard is compared with other alternatives, supported by experimental data from published studies.
Introduction to Internal Standards in Bioanalysis
In the quantitative analysis of drugs and their metabolites in biological matrices, an internal standard (IS) is crucial for accurate and precise results. An ideal IS mimics the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds like this compound, are widely considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects, leading to more reliable data.
This guide will compare the validation of an analytical method using a deuterated internal standard (with this compound as the primary example) against a carbon-13 labeled internal standard and a non-deuterated (structural analog) internal standard.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters for an LC-MS/MS method for the quantification of isosorbide-5-mononitrate (5-ISMN) using different types of internal standards. While specific data for this compound is not publicly available in extensive validation reports, the data for a similar deuterated standard and a ¹³C-labeled standard are presented to illustrate the expected performance.
Table 1: Method Validation Parameters for Isosorbide-5-Mononitrate Analysis
| Parameter | Deuterated IS (this compound - Expected) | ¹³C-Labeled IS (¹³C₆-5-ISMN)[1] | Non-Deuterated IS (Guaifenesin) |
| Linearity Range | Wide, with excellent correlation | 5.00–1000 ng/mL | 51.6 to 2064.4 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | 5.00 ng/mL | 51.6 ng/mL |
| Accuracy (% Bias) | Within ±15% | -8.8% to 7.1% | -5.8% to 5.5% |
| Precision (% CV) | < 15% | 2.4% to 6.6% | < 10% |
| Matrix Effect | Minimal and compensated | 102.0% | Not explicitly reported, but can be significant |
| Extraction Recovery | High and consistent | 87.0% | Not explicitly reported, can be variable |
Note: The data for the non-deuterated IS (Guaifenesin) is for an LC-UV method, as comprehensive LC-MS/MS data with this IS was not available. LC-UV methods generally have higher LLOQs compared to LC-MS/MS.
Experimental Protocols
A detailed methodology for a key experiment, such as the quantification of isosorbide-5-mononitrate in human plasma using LC-MS/MS with an internal standard, is provided below.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., ¹³C₆-5-ISMN at 1000 ng/mL in a 50:50 acetonitrile (B52724):water solution).
-
Add 200 µL of ethyl acetate (B1210297).
-
Vortex mix the tube for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu LC-20A or equivalent.
-
Column: ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 90% acetonitrile and 10% 2 mM ammonium (B1175870) acetate in water.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
MS System: API 4000 tandem mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
5-ISMN: m/z 250.0 → 59.0
-
¹³C₆-5-ISMN: m/z 256.1 → 58.8
-
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the bioanalytical method validation.
Logical Relationship of Internal Standards
This diagram illustrates the relationship and rationale for using different types of internal standards.
Conclusion
The validation of an analytical method for isosorbide and its metabolites is significantly enhanced by the use of a stable isotope-labeled internal standard. Both deuterated (like this compound) and ¹³C-labeled internal standards offer superior performance in terms of linearity, accuracy, precision, and the ability to compensate for matrix effects when compared to non-deuterated, structural analog internal standards. The choice between a deuterated and a ¹³C-labeled standard may depend on commercial availability and cost, but both provide a robust and reliable approach for bioanalytical method validation in drug development.
References
A Comparative Guide to Internal Standards for Isosorbide Analysis: Isosorbide-D8 vs. Isotope-Labeled Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isosorbide (B1672297) and its metabolites is critical in pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Isosorbide-D8, a deuterated internal standard, with other commonly employed internal standards, focusing on their performance characteristics and supported by experimental principles.
Executive Summary
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis, offering a way to correct for variability during sample preparation and analysis. While deuterated standards like this compound are a cost-effective option, carbon-13 (¹³C)-labeled standards, such as ¹³C₆-Isosorbide-5-mononitrate, are generally considered superior for high-accuracy applications. This superiority stems from their identical chromatographic behavior and greater isotopic stability, which minimizes the risk of analytical errors, especially in complex biological matrices.
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact the accuracy and precision of an analytical method. The following table summarizes the key performance characteristics of deuterated and ¹³C-labeled internal standards, with a focus on their application in isosorbide analysis.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Isosorbide (e.g., ¹³C₆-5-ISMN) | Key Considerations for Isosorbide Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2] | Typically co-elutes perfectly with the analyte.[1] | Perfect co-elution is crucial for accurately compensating for matrix effects that can vary across a chromatographic peak. A shift in retention time can lead to the analyte and IS experiencing different ionization conditions, potentially compromising quantification.[2] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium (B1214612) with protons from the solvent, particularly if the label is on an exchangeable site.[1][2] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1] | The stability of the isotopic label is critical for maintaining the integrity of the internal standard throughout the entire analytical workflow, ensuring consistent and reliable results. |
| Accuracy and Precision | The potential for chromatographic separation and isotopic instability can lead to reduced accuracy and precision. In some cases, significant errors (up to 40%) have been reported due to imperfect retention time matching.[1][2] | Demonstrates improved accuracy and precision due to identical physicochemical properties to the analyte.[1][3] | For regulated bioanalytical studies requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the preferred choice to ensure data integrity. |
| Matrix Effects | Differential elution can lead to the analyte and IS being affected differently by matrix components, leading to inadequate correction.[1] | Co-elution ensures that both the analyte and the IS experience the same matrix effects, allowing for more effective compensation.[1] | Biological matrices like plasma can be complex and prone to causing ion suppression or enhancement. An ideal IS should track these effects precisely. |
| Cost and Availability | Generally more cost-effective and widely available.[3][4] | Typically more expensive due to a more complex synthesis process.[3][4] | The higher initial cost of a ¹³C-labeled standard can often be offset by reduced method development time and the generation of more reliable data, preventing costly repeat analyses. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below is a representative experimental protocol for the determination of isosorbide-5-mononitrate (5-ISMN) in human plasma using a ¹³C-labeled internal standard, which can be adapted for other forms of isosorbide.
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the ¹³C₆-5-ISMN internal standard working solution (e.g., at a concentration of 1000 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of ethyl acetate (B1210297) to the sample.
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., ZORBAX XDB-C18, 4.6 x 50 mm, 5 µm) is commonly used.[5][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) acetate (e.g., 2 mM).[5][6] An isocratic elution is often sufficient.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is typical.
-
Injection Volume: A small injection volume (e.g., 5 µL) is generally used.[5][6]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for the analysis of isosorbide and its nitrates.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for the analyte and the internal standard are monitored.
-
Mandatory Visualizations
Logical Relationship of Internal Standard Performance
Caption: Performance comparison of deuterated vs. ¹³C-labeled internal standards.
Experimental Workflow for Isosorbide Quantification
Caption: A typical workflow for the quantification of isosorbide in plasma.
Conclusion
While this compound presents a viable and cost-effective option as an internal standard for the quantification of isosorbide, the scientific literature and established principles of bioanalysis strongly advocate for the use of ¹³C-labeled internal standards for applications demanding the highest levels of accuracy and precision. The perfect co-elution and superior isotopic stability of ¹³C-labeled standards like ¹³C₆-Isosorbide-5-mononitrate provide more reliable compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the investment in a ¹³C-labeled internal standard is justified by the enhanced data quality and confidence in the final results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Isosorbide Utilizing Isosorbide-D8 as an Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical compounds in biological matrices is fundamental. This guide provides a comprehensive comparison of analytical methodologies for the determination of isosorbide (B1672297), with a focus on the pivotal role of Isosorbide-D8 as a deuterated internal standard in ensuring data integrity through cross-validation.
Cross-validation is a critical process in bioanalysis, employed to assure the equivalency of data when two or more analytical methods are used within the same study or when a method is transferred between laboratories.[1][2][3][4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] This is because a SIL-IS exhibits nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, cleanup, and analysis, thereby accurately correcting for variability.[6][7]
Comparative Analysis of Analytical Methods
The selection of an analytical method for isosorbide quantification depends on factors such as the required sensitivity, specificity, sample matrix, and throughput. While various techniques are available, their performance characteristics, particularly when cross-validated, highlight the superiority of methods that can employ a deuterated internal standard like this compound.
| Analytical Method | Principle | Use of this compound | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Ideal. Differentiates between isosorbide and this compound based on mass-to-charge ratio. | High sensitivity, high specificity, ability to analyze complex matrices, wide linear range.[8][9][10][11] | Higher cost, more complex instrumentation.[12] |
| HPLC-UV | Chromatographic separation followed by ultraviolet absorbance detection. | Not Feasible. UV detection cannot distinguish between the deuterated and non-deuterated forms. A different, structurally related internal standard would be needed. | Cost-effective, widely available, good for routine analysis of bulk drug and simple formulations.[12][13][14] | Lower sensitivity and specificity compared to LC-MS/MS, susceptible to interference from matrix components.[12] |
| Gas Chromatography (GC) | Separation of volatile compounds followed by detection. | Possible with MS detection (GC-MS). GC-FID would not be suitable. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like isosorbide, potential for thermal degradation.[12] |
| Spectrophotometry | Measurement of light absorbance of a colored product formed by a chemical reaction. | Not Feasible. This method lacks the specificity to differentiate the analyte from its deuterated form. | Simple, rapid, and cost-effective for bulk and simple dosage forms.[12] | Low specificity and sensitivity, highly susceptible to interferences.[12] |
Experimental Protocol: LC-MS/MS Method Validation Using a Deuterated Internal Standard
This section details a representative protocol for the validation of a bioanalytical method for isosorbide in human plasma using an LC-MS/MS system with a deuterated internal standard (e.g., this compound or a similar isotopologue like ¹³C₆-Isosorbide-5-mononitrate).[8][9][10][11]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of isosorbide and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the isosorbide stock solution to create calibration standards and quality control (QC) samples by spiking into blank biological matrix (e.g., human plasma).
-
Prepare a working solution of the IS at a constant concentration.
2. Sample Preparation (Protein Precipitation): [8][11]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the IS working solution.
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions: [9][10]
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution mobile phase consisting of an aqueous component (e.g., 2 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Operate a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both isosorbide and the deuterated IS.
4. Method Validation Parameters: The method should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):[2][3][15][16][17]
-
Selectivity and Specificity: Analyze blank matrix from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Establish a calibration curve over a defined concentration range and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent bias) and precision (as percent relative standard deviation) by analyzing QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).[3]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and IS from the biological matrix.[3]
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two different bioanalytical methods.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Conclusion
The cross-validation of analytical methods is a regulatory requirement and a scientific necessity to ensure the consistency and reliability of bioanalytical data. The use of a deuterated internal standard, such as this compound, is paramount for the robustness of high-sensitivity methods like LC-MS/MS. While other methods like HPLC-UV and spectrophotometry have their applications, they lack the specificity to leverage the advantages of a deuterated internal standard, making them less suitable for rigorous bioanalytical studies requiring cross-validation. Therefore, for drug development and clinical applications, a validated LC-MS/MS method with a stable isotope-labeled internal standard remains the preferred choice for the quantitative analysis of isosorbide in biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jptcp.com [jptcp.com]
- 13. jptcp.com [jptcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
Inter-laboratory comparison of results with Isosorbide-D8
An Inter-laboratory Perspective on the Analytical Performance of Isosorbide (B1672297) Analysis Using Isotopically Labeled Internal Standards
Introduction
Isosorbide-d8, a deuterated analog of Isosorbide, serves as a critical internal standard in the quantitative analysis of Isosorbide and its mononitrate and dinitrate metabolites. Its use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical results. While direct inter-laboratory comparison studies for this compound are not publicly available, a review of published analytical methods provides valuable insights into the performance characteristics achieved by different laboratories employing isotopically labeled internal standards for the analysis of Isosorbide compounds. This guide consolidates and compares data from various studies to offer a benchmark for researchers, scientists, and drug development professionals.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods reported in the literature for the quantification of Isosorbide-5-mononitrate (5-ISMN), a major active metabolite of Isosorbide dinitrate. These studies utilize isotopically labeled internal standards, which are comparable in function to this compound.
Table 1: Comparison of LC-MS/MS Method Performance for 5-ISMN Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Internal Standard | 13C6-5-ISMN | 13C6 Isosorbide 5-mononitrate | Not Specified |
| Matrix | Human Plasma | Rat and Human Plasma | Human Plasma |
| Linearity Range | 5.00–1000 ng/mL | 12.4–2500 ng/mL | 5.0–1000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 12.4 ng/mL | 5.0 ng/mL |
| Intra-batch Precision (%RSD) | 2.4%–6.6% | Within ±15% | < 15% |
| Inter-batch Precision (%RSD) | 2.4%–6.6% | Within ±15% | < 15% |
| Intra-batch Accuracy (%RE) | -8.8% to 7.1% | Within ±15% | -4.5% to 4.6% |
| Inter-batch Accuracy (%RE) | -8.8% to 7.1% | Within ±15% | -4.5% to 4.6% |
| Extraction Recovery | 87.0% | Not Reported | > 85% |
| Matrix Effect | 102.0% | Not Reported | Not Reported |
Experimental Protocols
The methodologies detailed below are representative of the analytical workflows employed in the studies cited above. These protocols provide a foundation for laboratories aiming to establish and validate their own methods for Isosorbide analysis using an isotopically labeled internal standard like this compound.
Key Experiment: Quantification of Isosorbide-5-Mononitrate in Human Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)[1][2]
-
To 50 µL of human plasma, add the internal standard solution (e.g., 13C6-5-ISMN).
-
Perform liquid-liquid extraction by adding 200 µL of ethyl acetate (B1210297).
-
Vortex mix the sample.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Analytical Column: ZORBAX XDB-C18 (4.6 × 50 mm, 5 µm)[1][2] or a chiral column for enantiomeric separation[3].
-
Mobile Phase: A mixture of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate in water (e.g., 90:10 v/v)[1][2].
-
Flow Rate: Isocratic elution.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 tandem mass spectrometer or equivalent[1][2].
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for mononitrates, often monitoring for acetate adducts[3].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte (e.g., 5-ISMN) and the internal standard (e.g., this compound or 13C6-5-ISMN).
Mandatory Visualization
The following diagrams illustrate the typical workflow for sample analysis and the logical relationship in method validation.
References
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of isosorbide-5-mononitrate in human plasm...: Ingenta Connect [ingentaconnect.com]
Isosorbide-D8 in Bioanalysis: A Comparative Guide to Linearity and Range Determination
In the precise world of bioanalysis, the selection of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. For the analysis of isosorbide (B1672297) mononitrates, active metabolites of isosorbide dinitrate, a stable isotope-labeled (SIL) internal standard like Isosorbide-D8 offers significant advantages over structural analogs. This guide provides a comparative overview of the linearity and analytical range achieved in various methods, highlighting the performance of SIL internal standards and other alternatives.
The Critical Role of Internal Standards
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability during sample preparation and analysis.[1][2] An ideal internal standard mimics the chemical and physical properties of the analyte, co-eluting and experiencing similar matrix effects.[2] Stable isotope-labeled internal standards, such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are considered the gold standard as they behave nearly identically to the analyte during extraction and ionization.[1][3]
Linearity and Range: A Performance Benchmark
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Below is a comparison of linearity and range data from various published methods for the determination of isosorbide mononitrates, utilizing different types of internal standards.
| Analyte(s) | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| Isosorbide-5-mononitrate (5-ISMN) | ¹³C₆-5-ISMN | 5.00 - 1000 | 5.00 | HPLC-MS/MS | [4] |
| Isosorbide-2-mononitrate (IS 2-MN) | ¹³C₆ Isosorbide 5-mononitrate | 25.0 - 5050 | 25.0 | LC-ESI-MS/MS | [5] |
| Isosorbide-5-mononitrate (IS 5-MN) | ¹³C₆ Isosorbide 5-mononitrate | 12.4 - 2500 | 12.4 | LC-ESI-MS/MS | [5] |
| Isosorbide-5-mononitrate | Not specified | 5.0 - 1000.0 | 5.0 | LC-MS/MS | [6] |
| Isosorbide mononitrate | Guaifenesin | 51.6 - 2064.4 | 51.6 | LC-UV | [7] |
| Isosorbide dinitrate | Hydralazine (B1673433) hydrochloride | 10,000 - 60,000 | - | UPLC | [8][9][10] |
As the table demonstrates, methods employing stable isotope-labeled internal standards like ¹³C₆-5-ISMN achieve excellent linearity over a wide concentration range with low limits of quantification. While other internal standards can be used, SIL-IS are generally preferred for their ability to more accurately correct for matrix effects and variability in the analytical process.[3][11]
Experimental Protocols for Linearity and Range Determination
The determination of linearity and range is a critical component of bioanalytical method validation. A typical experimental protocol involves the following steps:
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte and the internal standard (e.g., this compound) in a suitable organic solvent.
-
Preparation of Calibration Standards: A series of calibration standards is prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of the analyte. A fixed concentration of the internal standard is added to all calibration standards.
-
Sample Preparation: The calibration standards are then subjected to the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The peak areas of the analyte and the internal standard are recorded.
-
Construction of the Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte for each calibration standard.
-
Linear Regression Analysis: The linearity of the calibration curve is evaluated using a linear regression model. The coefficient of determination (r²) should ideally be greater than 0.99.
-
Determination of Range: The analytical range is defined by the lowest and highest concentration of the calibration standards that meet the acceptance criteria for accuracy and precision.
The Advantage of this compound: Mitigating Variability
The primary function of a stable isotope-labeled internal standard like this compound is to correct for various sources of error that can occur during the analytical process. The diagram below illustrates this relationship.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a chiral LC-ESI-MS/MS method for simultaneous determination of the enantiomeric metabolites isosorbide 2-mononitrate and isosorbide 5-mononitrate of isosorbide dinitrate in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of isosorbide-5-mononitrate in human plasm...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Eco-friendly estimation of isosorbide dinitrate and hydralazine hydrochloride using Green Analytical Quality by Design-based UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eco-friendly estimation of isosorbide dinitrate and hydralazine hydrochloride using Green Analytical Quality by Design-based UPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Isosorbide-D8 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Isosorbide (B1672297) and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and precise results. This guide provides a comprehensive comparison of the performance of stable isotope-labeled internal standards, with a focus on Isosorbide-D8, against other alternatives, supported by experimental data from bioanalytical method validation studies.
Data Presentation: Performance of a Stable Isotope-Labeled Internal Standard
The following tables summarize the accuracy and precision data from a validated LC-MS/MS method for the determination of Isosorbide 5-mononitrate (5-ISMN) in human plasma using ¹³C₆-5-ISMN as the internal standard. This data exemplifies the high level of performance achievable with a stable isotope-labeled internal standard.
Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Isosorbide 5-mononitrate using a Stable Isotope-Labeled Internal Standard [1]
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| 5.00 (LLOQ) | 6.6 | 7.1 | 6.4 | 4.9 |
| 10.0 (LQC) | 5.4 | 1.8 | 4.8 | 2.5 |
| 400 (MQC) | 2.4 | -1.5 | 3.5 | -0.8 |
| 800 (HQC) | 2.6 | -8.8 | 3.2 | -7.4 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.
Table 2: Recovery and Matrix Effect for Isosorbide 5-mononitrate and its Stable Isotope-Labeled Internal Standard [1]
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| 5-ISMN | 10.0 (LQC) | 86.5 | 8.3 | 103.2 | 4.5 |
| 400 (MQC) | 87.8 | 6.1 | 101.5 | 3.2 | |
| 800 (HQC) | 86.7 | 6.7 | 101.4 | 2.9 | |
| ¹³C₆-5-ISMN | 100 | 80.9 | 9.7 | 102.5 | 3.8 |
Experimental Protocols
The data presented above was generated using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following is a detailed description of the experimental protocol.
Sample Preparation
-
To 50 µL of human plasma, 10 µL of the internal standard working solution (¹³C₆-5-ISMN) was added and vortexed.
-
Liquid-liquid extraction was performed by adding 200 µL of ethyl acetate (B1210297).
-
The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
Liquid Chromatography: A ZORBAX XDB-C18 column (4.6 × 50 mm, 5 µm) was used for chromatographic separation.
-
Mobile Phase: An isocratic elution with a mobile phase consisting of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate in water (90:10, v/v) was employed.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: An API 4000 tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode was used.
-
Detection: Multiple Reaction Monitoring (MRM) was used to detect the transitions of m/z 250.0 → 59.0 for 5-ISMN and m/z 256.1 → 58.8 for ¹³C₆-5-ISMN.[1]
Mandatory Visualization
Isosorbide Signaling Pathway
Isosorbide and its active metabolites, primarily isosorbide mononitrates, exert their therapeutic effect through the nitric oxide (NO) signaling pathway, leading to vasodilation.
Caption: Mechanism of action of Isosorbide leading to vasodilation.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.
Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.
References
A Comparative Guide to Isosorbide-D8 versus 13C-Labeled Isosorbide as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of isosorbide (B1672297), the choice of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of two stable isotope-labeled internal standards: Deuterated Isosorbide (Isosorbide-D8) and Carbon-13-labeled Isosorbide (13C-labeled Isosorbide). The selection of an appropriate internal standard is paramount in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to compensate for variability during sample preparation and analysis.
Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they are chemically almost identical to the analyte, differing only in mass. This ensures they exhibit similar behavior during extraction, chromatography, and ionization, thus providing the most accurate correction for potential errors. However, the choice between deuterium (B1214612) and carbon-13 labeling can significantly impact data quality.
Performance Comparison: this compound vs. 13C-Labeled Isosorbide
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and 13C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to variations in performance.
| Parameter | This compound (Deuterated) | 13C-Labeled Isosorbide | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled isosorbide. This "isotopic effect" is more pronounced in high-resolution chromatography. | Typically co-elutes perfectly with the unlabeled isosorbide under various chromatographic conditions.[1] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. Differential elution of this compound can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement, potentially compromising accuracy.[1] |
| Isotopic Stability | Deuterium atoms, if not placed on stable positions of the molecule, can be susceptible to back-exchange with protons from the sample matrix or solvent. For isosorbide, labeling on the carbon backbone minimizes this risk. | 13C atoms are integrated into the carbon skeleton of the isosorbide molecule, making them highly stable and not susceptible to exchange. | Greater isotopic stability of 13C-labeled isosorbide ensures the integrity of the internal standard throughout the analytical process, leading to more reliable data. |
| Matrix Effects | Due to potential chromatographic separation from the analyte, it may not fully compensate for matrix-induced ion suppression or enhancement. | Co-elution with the analyte ensures that both experience the same matrix effects, leading to more accurate correction and improved data quality. | For complex biological matrices like plasma or urine, where matrix effects are a significant concern, 13C-labeled isosorbide is the superior choice for reliable quantification. |
| Accuracy and Precision | Can lead to inaccuracies if significant chromatographic shifts and differential matrix effects are present. | Generally provides higher accuracy and precision due to more effective correction for analytical variability. A study on isosorbide-5-mononitrate using a 13C6-labeled internal standard demonstrated excellent accuracy (RE from -8.8% to 7.1%) and precision (RSD from 2.4% to 6.6%).[1] | For bioequivalence studies and clinical trials where high accuracy is demanded, 13C-labeled isosorbide is the recommended internal standard. |
| Availability and Cost | Generally more readily available and less expensive to synthesize. | Synthesis can be more complex and costly. | The choice may be influenced by budget and availability, but the potential for improved data quality with a 13C-labeled standard often justifies the higher cost for critical applications. |
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of isosorbide in human plasma using a stable isotope-labeled internal standard (this compound or 13C-labeled Isosorbide) by LC-MS/MS. This protocol is based on a validated method for a closely related compound and should be optimized for specific applications.[1]
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of isosorbide and the chosen internal standard (this compound or 13C-labeled Isosorbide) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of isosorbide.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration in methanol.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 500 µL of ethyl acetate (B1210297) for extraction.
-
Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate in water (e.g., 90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for isosorbide).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isosorbide: To be determined (e.g., precursor ion [M+H]+ or [M-H]- to a specific product ion).
-
This compound: To be determined (e.g., [M+D8+H]+ or [M+D8-H]- to a specific product ion).
-
13C-labeled Isosorbide: To be determined (e.g., [M+13Cx+H]+ or [M+13Cx-H]- to a specific product ion).
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of isosorbide in the QC and unknown samples using the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical assay using an internal standard.
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
Conclusion and Recommendation
While deuterated internal standards like this compound are widely used due to their lower cost and broader availability, the evidence strongly suggests that 13C-labeled internal standards offer superior performance for quantitative mass spectrometry. The key advantages of 13C-labeled isosorbide include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.
-
Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.
-
Identical extraction recovery , providing more reliable quantification.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of isosorbide, 13C-labeled isosorbide is the unequivocally superior choice of internal standard . The investment in a 13C-labeled standard is particularly justified for regulated bioanalysis, such as in support of clinical trials, where data integrity is of utmost importance.
References
Comparative Analysis of Isosorbide-D8 Sources for Research Applications
For researchers, scientists, and drug development professionals, the quality and characterization of isotopically labeled standards are paramount for accurate and reproducible results. This guide provides a comparative analysis of Isosorbide-D8 from various suppliers, focusing on key quality attributes backed by experimental data and methodologies.
This compound, the deuterated analog of the vasodilator Isosorbide, is a critical internal standard for pharmacokinetic and bioequivalence studies. Its utility hinges on high chemical and isotopic purity. This analysis examines the product offerings from prominent suppliers, presenting available data in a standardized format to aid in the selection of the most suitable material for specific research needs.
Data Summary: A Comparative Overview
To facilitate a direct comparison, the following table summarizes the key quality parameters of this compound available from different sources. Data is compiled from publicly available Certificates of Analysis (CoA) and product specifications.
| Parameter | Supplier A (e.g., Toronto Research Chemicals - TRC) | Supplier B (e.g., MedchemExpress) | Supplier C (e.g., LGC Standards) |
| Chemical Purity | Typically ≥98% (Determined by HPLC/GC) | Information not readily available | Stated as high quality, specifics on CoA |
| Isotopic Purity | ≥97.5% (Determined by Mass Spectrometry) | Information not readily available | Comprehensive CoA provided |
| Deuterium Incorporation | d8 | d8 | d8 |
| Analytical Methods Provided | ¹H NMR, Mass Spectrometry, HPLC/GC | CoA, HNMR, GC available on request | Comprehensive CoA as per ISO guidelines |
| Format | Neat solid | Neat solid | Neat solid or solution |
Note: The data for Supplier A is based on a representative Certificate of Analysis for a similar deuterated standard from Toronto Research Chemicals (TRC), as a specific CoA for this compound was not publicly accessible at the time of this review. Information for Suppliers B and C is based on their general product descriptions, which indicate that detailed Certificates of Analysis are available to customers.
Experimental Protocols: Ensuring Quality and Identity
The quality of this compound is primarily assessed through a combination of chromatographic and spectroscopic techniques to determine its chemical and isotopic purity, as well as to confirm its structural integrity.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the chemical purity of volatile and semi-volatile compounds like this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of this compound from any potential impurities based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The peak area is integrated and compared to the total area of all peaks to calculate the chemical purity. The mass spectrum of the main peak is compared to a reference spectrum to confirm the identity of the compound.
Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) and standard ¹H NMR are indispensable for confirming the isotopic purity and the structural integrity of this compound.
Methodology for Isotopic Purity (by ¹H NMR):
-
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired. Due to the high level of deuteration, the signals from the remaining protons in the this compound molecule will be very small.
-
Data Analysis: The integral of the residual proton signals of this compound is compared to the integral of a known reference standard to determine the percentage of non-deuterated and partially deuterated species, thereby establishing the isotopic purity.
Methodology for Structural Confirmation (by ¹H NMR):
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the observed proton signals are analyzed and compared with the expected spectrum for Isosorbide to confirm that the molecular structure is correct.
Logical Framework for Supplier Selection
The choice of a suitable this compound supplier depends on the specific requirements of the research. The following diagram illustrates a logical workflow for making this decision.
Safety Operating Guide
Proper Disposal of Isosorbide-D8: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Isosorbide-D8, a deuterated analogue of isosorbide (B1672297) used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. All materials contaminated with this compound should be treated as hazardous chemical waste.
Waste Characterization and Handling
This compound, like its non-deuterated counterparts, is a chemical substance that requires careful handling and disposal. While toxicological properties of the deuterated form have not been thoroughly investigated, it should be handled with the same precautions as similar pharmaceutical compounds.
Key Handling Principles:
-
Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements.
-
Avoid contact with skin and eyes.[1]
-
Do not release into the environment; prevent entry into drains, sewers, and watercourses.[1][2][3][4]
Segregation and Collection of this compound Waste
Proper segregation is the foundational step for safe and compliant chemical waste disposal. This compound waste must be collected separately from general laboratory trash.
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated PPE (gloves, lab coats), pipette tips, vials, and other lab consumables. | Labeled, leak-proof, puncture-resistant hazardous waste container. |
| Liquid Waste | Unused solutions, reaction mixtures, and contaminated solvents. | Labeled, leak-proof, and chemically compatible waste container. |
| Sharps Waste | Contaminated needles, syringes, and scalpels. | Labeled, puncture-proof sharps container specifically for hazardous chemical waste. |
| Contaminated Packaging | The original product container, even if empty, as it may retain product residue.[1][2] | Should be disposed of as unused product.[1][2] |
Disposal Procedure
The recommended method for the final disposal of this compound is incineration by a licensed and accredited hazardous waste disposal service.[1][2]
Step-by-Step Disposal Protocol:
-
Preparation for Disposal:
-
For solid waste, ensure it is securely contained in the appropriate labeled waste container.
-
For liquid waste, it is often recommended to dissolve or mix the material with a combustible solvent to aid in incineration.[1] This should be done in a well-ventilated area, such as a fume hood.
-
-
Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[1]
-
Provide the disposal company with a complete characterization of the waste, including the Safety Data Sheet for this compound if available, or for Isosorbide as a close surrogate.
-
-
Documentation and Compliance:
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Spill Response Protocol:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes gloves, a lab coat, and safety glasses. For larger spills or where dust is generated, a respirator may be necessary.[1]
-
Contain the Spill:
-
For solid spills, carefully sweep or shovel the material and place it in a suitable, closed container for disposal. Avoid creating dust.[1]
-
For liquid spills, use an inert absorbent material to contain and collect the waste.
-
-
Clean the Area: Once the spilled material has been collected, clean the affected area thoroughly.
-
Dispose of Spill Debris: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
